1400w Dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHSQZCZGPGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214358-33-5 | |
| Record name | 1400w Dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1400W DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1400W Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1400W Dihydrochloride, chemically known as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride, is a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
1400W is characterized as a slow, tight-binding inhibitor of iNOS.[1][2][3][4] Its inhibitory action is dependent on the presence of the cofactor NADPH.[3][5] The binding of 1400W to iNOS is either irreversible or extremely slowly reversible, as inhibited enzymes do not regain activity even after extended periods.[3][5] This prolonged and potent inhibition is highly selective for iNOS over the other main isoforms of nitric oxide synthase, namely neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][6]
The mechanism involves 1400W acting as a competitive inhibitor with respect to the substrate L-arginine.[3][6] The slow onset of inhibition follows saturation kinetics.[3] This high selectivity and potent inhibitory action make 1400W a valuable tool in preclinical research for investigating the pathophysiological roles of iNOS in various conditions, including inflammation, neurotoxicity, and cancer.[7][8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the inhibitory potency and selectivity of this compound.
| Parameter | Species | Value | Reference |
| Kd | Human iNOS | ≤ 7 nM | [1][2] |
| Binding Constant | Human iNOS | 2.0 µM | [3][5] |
| Maximal Rate Constant | Human iNOS | 0.028 s-1 | [3][5] |
Table 1: Binding Affinity and Kinetics for iNOS
| NOS Isoform | Species | Ki | Selectivity vs. iNOS | Reference |
| nNOS | Human | 2 µM | ~285-fold | [1][3][6] |
| eNOS | Human | 50 µM | >5000-fold | [1][3][6] |
| eNOS | Rat | - | >1000-fold (in aortic rings) | [3][5] |
Table 2: Inhibitory Constants and Selectivity Ratios
Signaling Pathway of iNOS Inhibition
The overproduction of nitric oxide (NO) by iNOS is a key event in the pathophysiology of various inflammatory and neurodegenerative diseases. 1400W intervenes in this pathway by directly inhibiting the enzymatic activity of iNOS, thereby preventing the conversion of L-arginine to L-citrulline and NO.
Caption: Signaling pathway of iNOS induction and inhibition by 1400W.
Experimental Protocols
In Vitro iNOS Inhibition Assay
This protocol is based on methodologies described in the literature for assessing the inhibitory potential of compounds against iNOS.[6]
Objective: To determine the IC50 value of 1400W for iNOS.
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer (pH 7.4)
-
Greiss Reagent
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, calmodulin, and BH4.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a chelating agent).
-
Measure the production of nitric oxide indirectly by quantifying the accumulation of nitrite using the Greiss Reagent.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of 1400W and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for in vitro iNOS inhibition assay.
In Vivo Model: Endotoxin-Induced Vascular Injury
This protocol is a generalized representation of in vivo studies evaluating the efficacy of 1400W.[3][5]
Objective: To assess the in vivo efficacy of 1400W in a rat model of endotoxin-induced vascular injury.
Animals: Male Sprague-Dawley rats.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthetic
-
Evans blue dye
Procedure:
-
Administer LPS (e.g., 6 mg/kg, i.v.) to induce a systemic inflammatory response and iNOS expression.
-
At a specified time post-LPS administration (e.g., 3 hours), administer this compound or vehicle (saline) to different groups of animals.
-
After a set duration, inject Evans blue dye, which binds to albumin and is used as a marker for plasma protein leakage into tissues.
-
After circulation of the dye, euthanize the animals and perfuse the vasculature with saline to remove intravascular dye.
-
Dissect tissues of interest (e.g., ileum, lung, liver).
-
Extract the extravasated Evans blue dye from the tissues using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
A reduction in Evans blue extravasation in the 1400W-treated group compared to the vehicle group indicates inhibition of vascular leakage and in vivo iNOS inhibition.
Logical Relationship of 1400W's Properties
The unique characteristics of 1400W as a therapeutic and research tool are a direct consequence of its specific biochemical properties.
Caption: Logical flow from biochemical properties to in vivo efficacy of 1400W.
Conclusion
This compound is a powerful and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action, characterized by slow, tight-binding, and long-lasting inhibition, makes it an invaluable tool for dissecting the roles of iNOS in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in fields where iNOS is a key therapeutic target.
References
- 1. This compound | iNOS | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 1400W Dihydrochloride: A Technical Guide for Researchers
An In-depth Whitepaper on a Highly Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of 1400W dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of iNOS inhibition.
Discovery and Rationale
1400W, chemically known as N-(3-(aminomethyl)benzyl)acetamidine, emerged from research efforts to develop selective inhibitors of iNOS.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2] Therefore, selective inhibition of iNOS, without affecting the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, represents a promising therapeutic strategy. 1400W was identified as a slow, tight-binding inhibitor of human iNOS, exhibiting remarkable selectivity over other NOS isoforms.[1]
Mechanism of Action
1400W is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase.[1][2] Its mechanism involves a time-dependent and NADPH-dependent inhibition of the enzyme.[1] L-Arginine, the natural substrate for iNOS, acts as a competitive inhibitor of 1400W binding.[1] Once bound, the enzyme-inhibitor complex is extremely stable, leading to what is considered either irreversible or very slowly reversible inhibition.[1] This potent and selective inhibition of iNOS makes 1400W a valuable tool for studying the roles of iNOS in various physiological and pathological processes and a lead compound for the development of new therapeutics.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of 1400W
| Parameter | Species | iNOS | nNOS | eNOS | Reference |
| Kd | Human | ≤ 7 nM | - | - | [1] |
| Ki | Human | - | 2 µM | 50 µM | [1] |
| Selectivity | Human | - | >200-fold vs iNOS | >5000-fold vs iNOS | [1] |
| IC50 | Murine | 0.2 µM - 1.5 µM | - | - | [4] |
Table 2: In Vivo Efficacy of 1400W
| Animal Model | Effect | Dosage | Reference |
| Rat endotoxin-induced vascular injury | >50-fold more potent against iNOS than eNOS | - | [1] |
| Rat traumatic brain injury | Reduced brain lesion volume by 64% | 20 mg/kg bolus, then 2.2 mg/kg/h infusion | [3] |
| Rat model of pain | Analgesic effects | - | [5] |
| Ischemic brain injury | Neuroprotective | - | [6] |
Signaling Pathway and Experimental Workflow
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway and Inhibition by 1400W
The following diagram illustrates the signaling pathway leading to the activation of iNOS and the subsequent production of nitric oxide, along with the inhibitory action of 1400W.
Caption: iNOS signaling pathway and 1400W inhibition.
Experimental Workflow for the Synthesis of this compound
The following diagram outlines a potential synthetic workflow for this compound, compiled from related syntheses.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of N-(3-(aminomethyl)benzyl)acetamidine Dihydrochloride (1400W)
The following is a plausible, multi-step synthesis protocol for this compound, adapted from general procedures for the synthesis of acetamidines and related compounds.
Step 1: Formation of the Imidate Hydrochloride
-
A solution of 3-cyanobenzylamine in anhydrous ethanol is cooled to 0°C.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation, while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at room temperature for 24 hours, during which the ethyl acetimidate hydrochloride intermediate precipitates.
-
The precipitate is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.
Step 2: Conversion to the Acetamidine Free Base
-
The ethyl acetimidate hydrochloride intermediate is added portion-wise to a solution of anhydrous ammonia in ethanol at 0°C.
-
The reaction mixture is stirred at room temperature in a sealed vessel for 48 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude N-(3-(aminomethyl)benzyl)acetamidine free base.
Step 3: Formation of the Dihydrochloride Salt
-
The crude free base is dissolved in a minimal amount of anhydrous ethanol.
-
A solution of hydrogen chloride in anhydrous ether is added dropwise with stirring until precipitation is complete.
-
The resulting white precipitate of this compound is collected by filtration, washed with anhydrous ether, and dried under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
In Vitro iNOS Inhibition Assay
The inhibitory activity of 1400W on iNOS can be determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline.
-
Recombinant human iNOS is incubated with varying concentrations of this compound in a buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin, and calmodulin.
-
The reaction is initiated by the addition of [3H]-L-arginine.
-
After incubation at 37°C, the reaction is stopped, and the product, [3H]-L-citrulline, is separated from unreacted [3H]-L-arginine using a cation exchange resin.
-
The amount of [3H]-L-citrulline is quantified by liquid scintillation counting.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a powerful and selective tool for investigating the role of iNOS in health and disease. Its well-characterized mechanism of action and potent in vivo activity have made it a cornerstone in iNOS research. This guide provides a foundational understanding of its discovery, properties, and synthesis to aid researchers in its application and in the development of novel iNOS-targeted therapeutics.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Core of Selectivity: An In-depth Technical Guide to the Early Studies of 1400W as an iNOS Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that established N-(3-(Aminomethyl)benzyl)acetamidine, commonly known as 1400W, as a cornerstone tool in nitric oxide research. We will explore the early in vitro and in vivo studies that defined its remarkable potency and selectivity as an inhibitor of inducible nitric oxide synthase (iNOS). This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the key signaling pathways involved, offering a robust resource for professionals in the field.
Quantitative Data Summary
The initial characterization of 1400W revealed it to be a slow, tight-binding inhibitor of human iNOS with exceptional selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1] The key quantitative findings from these seminal studies are summarized below for clear comparison.
Table 1.1: In Vitro Inhibition of Human Nitric Oxide Synthase Isoforms by 1400W
| Parameter | Human iNOS | Human nNOS | Human eNOS |
| Inhibition Type | Slow, Tight-Binding, Irreversible/Very Slowly Reversible | Rapidly Reversible, Competitive with L-arginine | Rapidly Reversible, Competitive with L-arginine |
| Dissociation Constant (Kd) | ≤ 7 nM | - | - |
| Inhibitor Constant (Ki) | - | 2 µM | 50 µM |
| Selectivity vs. iNOS | - | ~286-fold less potent | ~7143-fold less potent |
Data sourced from Garvey et al. (1997).[1]
Table 1.2: Kinetic Parameters of 1400W Inhibition of Human iNOS
| Parameter | Value |
| Maximal Rate Constant of Inhibition Onset | 0.028 s-1 |
| Binding Constant for Inhibition Onset | 2.0 µM |
| L-arginine Inhibition Constant (Ks) for 1400W Binding | 3.0 µM |
Data sourced from Garvey et al. (1997).[1]
Table 1.3: In Vivo and Ex Vivo Potency and Selectivity of 1400W in Rat Models
| Model | Parameter | Potency/Selectivity Finding |
| Rat Aortic Rings | Potency vs. Rat iNOS and eNOS | >1000-fold more potent against iNOS than eNOS |
| Rat Endotoxin-Induced Vascular Injury | Potency vs. iNOS and eNOS | >50-fold more potent against iNOS than eNOS |
Data sourced from Garvey et al. (1997).[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies representative of the key experiments cited in the early studies of 1400W. These protocols are based on established techniques in the field and reflect the experimental designs of the time.
In Vitro NOS Enzyme Inhibition Assay
This protocol outlines the determination of the inhibitory activity of 1400W against purified human NOS isoforms. The primary method for quantifying NOS activity is by measuring the conversion of L-[3H]arginine to L-[3H]citrulline.
2.1.1 Enzyme Purification: Human iNOS, nNOS, and eNOS are expressed in and purified from a suitable system, such as baculovirus-infected Sf9 insect cells, to ensure high purity and activity.
2.1.2 Assay Buffer Composition:
-
50 mM HEPES, pH 7.4
-
1 mM Dithiothreitol (DTT)
-
10 µM Tetrahydrobiopterin (BH4)
-
100 µM NADPH
-
2 µM Calmodulin (for nNOS and eNOS)
-
1 mM CaCl2 (for nNOS and eNOS)
-
L-[3H]arginine (specific activity ~60 Ci/mmol) at a final concentration of 10 µM.
2.1.3 Inhibition Assay Protocol:
-
Purified NOS enzyme is pre-incubated with varying concentrations of 1400W in the assay buffer at 37°C. For slow, tight-binding inhibitors like 1400W with iNOS, this pre-incubation step is critical.
-
The reaction is initiated by the addition of L-[3H]arginine.
-
The reaction mixture is incubated for a defined period (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50WX-8) to separate the positively charged L-[3H]arginine from the neutral L-[3H]citrulline.
-
The L-[3H]citrulline in the eluate is quantified by liquid scintillation counting.
-
Inhibitor constants (Ki) and dissociation constants (Kd) are calculated from the concentration-response curves.
Rat Aortic Ring Vasodilation Assay
This ex vivo protocol assesses the functional activity of iNOS and eNOS in vascular tissue and the inhibitory effect of 1400W.
2.2.1 Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective tissue and cut into rings of approximately 4-5 mm in length.
-
For experiments involving iNOS induction, aortic rings are incubated for several hours (e.g., 6 hours) with an inflammatory stimulus such as lipopolysaccharide (LPS; 10 µg/mL).
2.2.2 Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
The rings are gradually stretched to a resting tension of approximately 1.5-2.0 grams and allowed to equilibrate for at least 60 minutes.
2.2.3 Experimental Procedure:
-
The functional integrity of the endothelium is confirmed by observing relaxation to acetylcholine (e.g., 1 µM) after pre-contraction with phenylephrine (e.g., 0.1 µM).
-
To assess iNOS-mediated effects in LPS-treated rings, the relaxation in response to L-arginine is measured.
-
To determine the inhibitory effect of 1400W, rings are pre-incubated with various concentrations of the inhibitor before the addition of the agonist (acetylcholine for eNOS or L-arginine for iNOS).
-
Changes in isometric tension are recorded, and concentration-response curves are generated to determine the potency of 1400W.
Rat Model of Endotoxin-Induced Vascular Injury
This in vivo model is used to evaluate the efficacy of 1400W in a systemic inflammatory setting where iNOS is upregulated.
2.3.1 Animal Model:
-
Male Wistar rats are administered a sublethal dose of E. coli lipopolysaccharide (LPS) intravenously (e.g., 1 mg/kg) to induce a systemic inflammatory response and iNOS expression.
-
1400W is administered, typically subcutaneously or intravenously, at various doses and time points relative to the LPS challenge.
2.3.2 Assessment of Vascular Injury:
-
Vascular permeability, an indicator of vascular injury, is assessed by measuring the extravasation of a labeled macromolecule, such as [125I]-albumin.
-
At a defined time point after LPS administration, [125I]-albumin is injected intravenously.
-
After a circulation period, a blood sample is taken, and the animal is euthanized.
-
Tissues of interest (e.g., ileum, colon) are harvested, and the radioactivity is measured in a gamma counter.
-
The vascular injury is expressed as the ratio of radioactivity in the tissue to that in the plasma.
2.3.3 Measurement of Nitrite/Nitrate Levels:
-
Plasma samples are collected to measure the stable end-products of NO metabolism, nitrite and nitrate (NOx).
-
The Griess reaction is a common colorimetric method for this measurement. Nitrate in the sample is first reduced to nitrite, and then the total nitrite is quantified.
-
A reduction in plasma NOx levels in 1400W-treated animals compared to vehicle-treated controls indicates in vivo inhibition of NOS activity.
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: iNOS signaling pathway and the inhibitory action of 1400W.
Experimental Workflows
Caption: Key experimental workflows for assessing 1400W's iNOS inhibitory activity.
Conclusion
The early studies on 1400W were pivotal in providing the scientific community with a highly selective and potent tool to dissect the physiological and pathophysiological roles of iNOS. Its characterization as a slow, tight-binding inhibitor with a remarkable selectivity margin over eNOS and nNOS has been consistently demonstrated in both in vitro and in vivo models.[1] The experimental frameworks detailed in this guide laid the groundwork for countless subsequent investigations into the role of iNOS in inflammation, septic shock, cancer, and neurodegenerative diseases. This document serves as a comprehensive reference for researchers aiming to understand the foundational science behind one of the most important pharmacological tools in nitric oxide research.
References
1400W Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1400W Dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of pathophysiological processes, including inflammation, neurotoxicity, and cancer.[1][2] Its remarkable selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms makes it an invaluable tool for investigating the specific roles of iNOS in biological systems and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization and use in research.
Chemical Properties and Structure
1400W, chemically known as N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide, is supplied as a dihydrochloride salt.[3] This white crystalline solid exhibits distinct physicochemical properties that are crucial for its handling, formulation, and application in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide;dihydrochloride | [4] |
| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | [3] |
| Molecular Weight | 250.2 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in DMSO and Methanol.[3] More soluble in aqueous systems (>10 mg/ml in PBS, pH 7.2) than organic solvents (<0.25 mg/ml).[2] | [2][3] |
| Storage | Store at -20°C for long-term (months to years). Stock solutions in organic solvents can be stored at -20°C for up to six months. Aqueous solutions should be prepared fresh daily. | [2] |
Structural Information
The chemical structure of this compound is characterized by a central phenyl ring with two key functional groups: an aminomethyl group and a methyl-ethanimidamide group. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.
SMILES Code: CC(NCC1=CC=CC(CN)=C1)=N.[H]Cl.[H]Cl[4]
InChI Key: WDJHSQZCZGPGAA-UHFFFAOYSA-N[4]
Mechanism of Action: Selective iNOS Inhibition
1400W is a slow, tight-binding, and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] iNOS is responsible for the production of large quantities of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Under inflammatory conditions, the expression of iNOS is upregulated, leading to excessive NO production, which can contribute to tissue damage.
1400W exhibits remarkable selectivity for iNOS over the other two major NOS isoforms, eNOS and nNOS. This selectivity is critical for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects associated with the inhibition of the constitutively expressed eNOS and nNOS, which are involved in vital physiological functions such as blood pressure regulation and neurotransmission.
Enzyme Inhibition Kinetics
| Parameter | Value | Target Enzyme | Reference |
| Kd | ≤ 7 nM | iNOS | [1] |
| Ki | 7 nM | human iNOS | [3] |
| Ki | 2 µM | human nNOS | [3] |
| Ki | 50 µM | human eNOS | [3] |
The inhibition of iNOS by 1400W is time-dependent and either irreversible or extremely slowly reversible.[2] This prolonged inhibition is advantageous for in vivo studies, as it allows for sustained suppression of iNOS activity.
Signaling Pathway of iNOS Inhibition by this compound
The following diagram illustrates the signaling pathway leading to iNOS induction and the subsequent inhibitory effect of this compound.
Caption: iNOS induction by inflammatory stimuli and its inhibition by 1400W.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants to determine iNOS activity.
Materials:
-
Cells capable of expressing iNOS (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
iNOS Induction: Treat cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Inhibitor Treatment: Concurrently treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blotting for iNOS Expression
This protocol is used to detect the levels of iNOS protein in cell lysates or tissue homogenates.
Materials:
-
Cell lysates or tissue homogenates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Immunohistochemistry for Nitrotyrosine
This protocol detects nitrotyrosine, a marker of peroxynitrite-mediated damage, in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Citrate buffer (for antigen retrieval)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against nitrotyrosine
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Apply the streptavidin-HRP complex and incubate for 30 minutes.
-
Visualization: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound in an in vivo model and the logical relationship of its inhibitory action.
Caption: A typical in vivo experimental workflow for evaluating 1400W.
Caption: Logical relationship of 1400W's inhibitory action on the iNOS pathway.
Conclusion
This compound stands out as a powerful and selective tool for dissecting the roles of iNOS in health and disease. Its well-defined chemical properties, high selectivity, and potent inhibitory activity make it an indispensable reagent for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the effective application of this compound in experimental studies, paving the way for new discoveries and potential therapeutic innovations.
References
- 1. This compound | iNOS | Tocris Bioscience [tocris.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 4. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
1400W Dihydrochloride: A Deep Dive into its Potent and Selective Inhibition of Inducible Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of inducible nitric oxide synthase (iNOS) by 1400W dihydrochloride, contrasting its activity against the neuronal (nNOS) and endothelial (eNOS) isoforms. This document details the quantitative selectivity, in-depth experimental protocols for its characterization, and the underlying signaling pathways pertinent to its mechanism of action.
Executive Summary
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It exhibits a slow, tight-binding inhibition mechanism, making it a valuable tool for investigating the physiological and pathophysiological roles of iNOS.[1][2] Its selectivity for iNOS over the constitutive isoforms, nNOS and eNOS, is a critical feature, minimizing off-target effects and highlighting its potential as a therapeutic agent in conditions characterized by iNOS overproduction, such as inflammatory diseases and certain cancers.[3][4] This guide will explore the quantitative measures of this selectivity, the experimental procedures to determine these parameters, and the cellular signaling context for iNOS induction.
Quantitative Selectivity of this compound
The profound selectivity of 1400W for iNOS is evident from in vitro studies measuring its binding affinity (Kd) and inhibitory constants (Ki) against the three human NOS isoforms.
| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Reference |
| Kd | ≤ 7 nM | - | - | [1][2][5] |
| Ki | - | 2 µM | 50 µM | [1][2] |
Table 1: In Vitro Selectivity of 1400W for Human NOS Isoforms
Based on these values, 1400W is at least 5000-fold more selective for iNOS compared to eNOS.[1] Studies on rat isoforms have shown that 1400W is over 1000-fold more potent against iNOS than eNOS in aortic rings and more than 50-fold more potent in an in vivo model of endotoxin-induced vascular injury.[1] This high degree of selectivity is a key attribute for its use in research and potential therapeutic development.
Mechanism of Inhibition
1400W is characterized as a slow, tight-binding inhibitor of iNOS.[1][2] Its inhibition is time-dependent and competitive with the substrate L-arginine.[1] The inhibitory process is also dependent on the cofactor NADPH.[1] Once bound, the enzyme-inhibitor complex is extremely stable, with inhibited iNOS showing no recovery of activity even after two hours, suggesting either irreversible or very slowly reversible inhibition.[1] In contrast, its inhibition of nNOS and eNOS is weaker and rapidly reversible.[1]
Experimental Protocols
A thorough characterization of a selective NOS inhibitor like 1400W involves several key experimental stages, from obtaining the purified enzymes to detailed kinetic analysis.
Recombinant Human NOS Isoform Expression and Purification
To accurately determine the selectivity of an inhibitor, highly purified recombinant forms of each NOS isoform are required. A common method involves expression in E. coli.
Protocol:
-
Gene Subcloning: The cDNA for human iNOS, nNOS, and eNOS are subcloned into an appropriate E. coli expression vector. Often, a tag (e.g., His-tag) is added to facilitate purification.
-
Co-expression with Calmodulin: For optimal activity and stability, particularly for iNOS and eNOS, co-expression with calmodulin is often necessary.[5][6][7]
-
Bacterial Culture and Induction: Transformed E. coli are grown in a suitable culture medium to a specific optical density. Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Lysate Preparation: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication in a buffer containing protease inhibitors. The lysate is then clarified by high-speed centrifugation.
-
Purification: The tagged NOS isoforms are purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.
-
Purity and Concentration Determination: The purity of the recombinant proteins is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay like the Bradford or BCA assay.
In Vitro NOS Activity Assays
The activity of the purified NOS isoforms and the effect of inhibitors are typically measured using either the citrulline assay or the Griess assay.
This assay directly measures the conversion of L-[³H]arginine to L-[³H]citrulline.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, the purified NOS enzyme, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). For nNOS and eNOS, calcium and calmodulin are also required.
-
Initiation of Reaction: The reaction is initiated by the addition of L-[³H]arginine.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a stop buffer containing EDTA.
-
Separation of L-[³H]citrulline: The positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.
-
Quantification: The amount of L-[³H]citrulline in the eluate is quantified by liquid scintillation counting, which is proportional to the NOS activity.
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.
Protocol:
-
NOS Reaction: The enzymatic reaction is carried out as described for the citrulline assay, but with non-radiolabeled L-arginine.
-
Nitrate Reduction (Optional but recommended): Since NO can also be oxidized to nitrate, nitrate reductase is often added to convert all nitrate to nitrite for a more accurate measurement of total NO production.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture.[2][3][8]
-
Color Development: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 540 nm using a spectrophotometer.
-
Quantification: The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
Determination of IC50 and Ki for 1400W
Given the slow, tight-binding nature of 1400W's inhibition of iNOS, specific kinetic analyses are required.
Protocol for Slow, Tight-Binding Inhibitor:
-
IC50 Determination with Pre-incubation:
-
A range of concentrations of 1400W is pre-incubated with the iNOS enzyme and NADPH for a fixed period (e.g., 30-60 minutes) to allow for the slow onset of inhibition.
-
The enzymatic reaction is then initiated by the addition of L-arginine.
-
NOS activity is measured using either the citrulline or Griess assay.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
-
Determination of Kinetic Parameters (k_obs, K_i):
-
To fully characterize a slow-binding inhibitor, the progress of the reaction (product formation over time) is monitored continuously in the presence of different concentrations of the inhibitor.
-
The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex forms.
-
These curves are fitted to an equation that describes slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
The K_i (inhibition constant) can then be determined by plotting k_obs versus the inhibitor concentration.
-
For the rapidly reversible inhibition of nNOS and eNOS, standard IC50 determination without a pre-incubation step is sufficient, and the Ki can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway for iNOS Induction
The expression of the iNOS gene is tightly regulated and is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Caption: iNOS Induction Signaling Pathway.
Experimental Workflow for Determining 1400W Selectivity
The process of characterizing the selectivity of an inhibitor like 1400W follows a structured workflow.
Caption: Workflow for 1400W Selectivity Profiling.
Conclusion
This compound stands out as a remarkably potent and selective inhibitor of iNOS. Its well-characterized mechanism of slow, tight-binding inhibition, coupled with its profound selectivity over nNOS and eNOS, makes it an indispensable tool for dissecting the roles of iNOS in health and disease. The detailed experimental protocols and understanding of the relevant signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this important compound. The continued study of 1400W and the development of similarly selective inhibitors hold significant promise for therapeutic interventions in a range of iNOS-mediated pathologies.
References
- 1. Kinetic analysis of enzyme reactions with slow-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Expression of human inducible nitric oxide synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human endothelial nitric oxide synthase: expression in Escherichia coli, coexpression with calmodulin, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-level expression of mouse inducible nitric oxide synthase in Escherichia coli requires coexpression with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of 1400W Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pharmacodynamics
1400W is characterized as a slow, tight-binding, and highly selective inhibitor of iNOS. Its mechanism of action involves a time-dependent and practically irreversible inhibition of the enzyme, distinguishing it from less selective nitric oxide synthase inhibitors.
Potency and Selectivity
The inhibitory activity and selectivity of 1400W Dihydrochloride are summarized in the table below. The data highlights its profound preference for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.
| Parameter | Species | Value | Selectivity vs. eNOS | Selectivity vs. nNOS | Reference(s) |
| Kd | Human | 7 nM | - | - | [1] |
| Ki (iNOS) | Human | - | - | - | - |
| Ki (nNOS) | Human | 2 µM | - | - | [1] |
| Ki (eNOS) | Human | 50 µM | >5000-fold | - | [2][3] |
| Potency (Rat Aortic Rings) | Rat | >1000-fold vs. eNOS | - | - | [2] |
| Potency (Rat Endotoxin Model) | Rat | >50-fold vs. eNOS | - | - | [2][4] |
In Vitro and In Vivo Effects
Numerous preclinical studies have demonstrated the biological effects of this compound across a range of models:
-
Neuroprotection: 1400W has been shown to be neuroprotective in models of epilepsy and traumatic brain injury.[5][6] In a rat model of traumatic brain injury, treatment with 1400W (a bolus of 20 mg/kg followed by subcutaneous infusion) significantly reduced brain lesion volume.[6]
-
Analgesia: It exhibits analgesic effects in models of mechanical and heat hypersensitivity.[1]
-
Anti-inflammatory Activity: 1400W has been observed to reduce inflammation in various models.
-
Anti-tumor Activity: Continuous infusion of 1400W has been shown to reduce tumor weight in murine models of mammary adenocarcinoma.[7]
-
Vascular Effects: It can prevent endotoxin-induced vascular injury in rats.[2][4]
Pharmacokinetics
A comprehensive search of the available scientific literature did not yield specific quantitative pharmacokinetic parameters for this compound, such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%). While some studies mention that the dosing regimen was based on its pharmacokinetic profile, the actual data from these studies are not publicly available.[8]
The lack of this data represents a significant gap in the full characterization of this compound and highlights an area for future research. The determination of these parameters is crucial for designing optimal dosing strategies in further preclinical and potential clinical investigations.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
iNOS Activity Assay (Colorimetric - Griess Assay)
This protocol is adapted from commercially available kits and common laboratory practices for the determination of nitric oxide production, an indicator of iNOS activity.
4.1.1 Principle
Nitric oxide (NO) produced by iNOS is rapidly oxidized to nitrite and nitrate. The Griess assay is a colorimetric method that detects nitrite as a measure of NO production. Nitrate in the sample is first reduced to nitrite by nitrate reductase. The total nitrite is then detected by the Griess reagent, which forms a purple azo compound that can be quantified spectrophotometrically at ~540 nm.
4.1.2 Materials
-
Griess Reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Nitrate Reductase
-
NADPH (cofactor for nitrate reductase)
-
Sample lysates (from cells or tissues)
-
Sodium nitrite standard solution
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
4.1.3 Procedure
-
Sample Preparation:
-
For cultured cells: Lyse cells in a suitable buffer and centrifuge to collect the supernatant.
-
For tissues: Homogenize the tissue in a lysis buffer on ice, centrifuge, and collect the supernatant.
-
Determine the protein concentration of the lysates to normalize the results.
-
-
Nitrate Reduction:
-
To a 96-well plate, add sample lysates.
-
Add nitrate reductase and its cofactor, NADPH, to each sample well.
-
Incubate the plate to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add the Griess reagent to each well containing the samples and standards.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Normalize the results to the protein concentration of the lysates.
-
Traumatic Brain Injury (TBI) Model in Rats (Lateral Fluid Percussion)
This protocol describes a commonly used model to induce a reproducible traumatic brain injury in rats to study the neuroprotective effects of compounds like 1400W.[6][9][10][11]
4.2.1 Principle
The lateral fluid percussion model induces a combination of focal and diffuse brain injury by delivering a brief fluid pulse onto the intact dura. This method allows for graded injury severity and mimics many of the histopathological and functional outcomes of human TBI.
4.2.2 Materials
-
Adult male Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
Fluid percussion device
-
Suturing materials
-
This compound solution for administration
4.2.3 Procedure
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
-
Craniotomy:
-
Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
-
Injury Induction:
-
Securely attach a Luer-Lock hub over the craniotomy site using dental acrylic.
-
Connect the hub to the fluid percussion device.
-
Deliver a fluid pulse of a specific pressure and duration to induce the brain injury.
-
-
Post-Injury Care and Drug Administration:
-
Remove the hub and suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring.
-
Administer this compound or vehicle according to the study design (e.g., a 20 mg/kg bolus followed by continuous subcutaneous infusion).[6]
-
-
Outcome Assessment:
-
At predetermined time points, assess neurological function using behavioral tests (e.g., motor function, cognitive tests).
-
Perform histological analysis of brain tissue to evaluate lesion volume, cell death, and inflammation.
-
Visualizations
Signaling Pathway of iNOS Inhibition by 1400W
Caption: Signaling pathway of iNOS activation and its inhibition by this compound.
Experimental Workflow for Assessing Neuroprotective Effects of 1400W
Caption: General experimental workflow for evaluating the neuroprotective effects of 1400W.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in health and disease due to its high potency and selectivity. The available pharmacodynamic data consistently demonstrate its effectiveness in various preclinical models. However, the lack of publicly available, detailed pharmacokinetic data is a significant limitation for its further development. The experimental protocols and visualizations provided in this guide are intended to facilitate future research into this promising iNOS inhibitor. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential.
References
- 1. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1400W, a highly selective inducible nitric oxide synthase inhibitor is a potential disease modifier in the rat kainate model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetic analysis of new synthetic antimalarial N-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Historical Review of the Fluid-Percussion TBI Model [frontiersin.org]
- 9. Traumatic brain injury in the rat: characterization of a lateral fluid-percussion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
1400W Dihydrochloride: A Technical Guide for Investigating Nitric Oxide Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a multifaceted signaling molecule implicated in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and host defense. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is typically expressed in response to inflammatory stimuli, leading to the sustained production of high concentrations of NO. This high-output NO production by iNOS can have both beneficial (e.g., antimicrobial) and detrimental (e.g., pro-inflammatory, cytotoxic) effects.
Given the significant role of iNOS-derived NO in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, the ability to selectively inhibit this isoform is crucial for both basic research and therapeutic development. 1400W dihydrochloride (N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride) has emerged as a powerful pharmacological tool for this purpose. It is a potent and highly selective inhibitor of iNOS, demonstrating slow, tight-binding inhibition.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying nitric oxide signaling, complete with experimental protocols and data presented for easy reference.
Mechanism of Action and Selectivity
1400W is characterized as a slow, tight-binding inhibitor of human inducible nitric oxide synthase (iNOS).[1] Its inhibitory action is dependent on the presence of the cofactor NADPH.[1] The binding of 1400W to iNOS is either irreversible or extremely slowly reversible, as inhibited enzyme shows no recovery of activity after two hours.[1] L-Arginine, the substrate for NOS, acts as a competitive inhibitor of 1400W binding.[1]
A key advantage of 1400W as a research tool is its remarkable selectivity for iNOS over the other NOS isoforms. This high selectivity minimizes off-target effects and allows for the specific interrogation of iNOS-mediated signaling pathways.
Quantitative Inhibition Data
| Parameter | Human iNOS | Human nNOS | Human eNOS | Rat iNOS vs. eNOS (Aortic Rings) | Rat iNOS vs. eNOS (Endotoxin Model) |
| Inhibition Constant (Ki) | 2 µM[1] | 50 µM[1] | |||
| Dissociation Constant (Kd) | ≤ 7 nM[1][2] | ||||
| Selectivity | >1000-fold[1] | >50-fold[1] | |||
| Binding Constant | 2.0 µM[1] | ||||
| Maximal Rate Constant | 0.028 s⁻¹[1] |
Applications in Nitric Oxide Signaling Research
The high selectivity of 1400W makes it an invaluable tool for elucidating the role of iNOS in various biological contexts.
Neuroinflammation
In the central nervous system, iNOS is primarily expressed in microglia and astrocytes upon activation by pro-inflammatory stimuli. The resulting overproduction of NO contributes to neuronal damage in various neurological conditions.[4] Studies have utilized 1400W to demonstrate that selective inhibition of iNOS can be neuroprotective. For instance, in models of epilepsy and organophosphate-induced neurotoxicity, 1400W treatment has been shown to reduce gliosis, neurodegeneration, and pro-inflammatory cytokine levels.[5] In vitro studies using neuron-microglia co-cultures have confirmed that 1400W can abolish the neurotoxic effects of activated microglia by inhibiting NO production.[4]
Cancer Biology
The role of NO in cancer is complex, with both pro- and anti-tumorigenic effects reported.[6] However, in many cancers, high levels of iNOS expression are associated with tumor growth, angiogenesis, and metastasis.[6][7] 1400W has been instrumental in dissecting the contribution of iNOS to cancer progression. In vivo studies have shown that continuous infusion of 1400W can significantly reduce tumor growth in murine models of mammary and colon adenocarcinoma.[8][9] Furthermore, research in colorectal cancer cell lines indicates that 1400W can inhibit cell proliferation and migration, partly by suppressing the angiogenesis pathway.[7][10]
Inflammatory Responses
1400W has been used to investigate the role of iNOS in various inflammatory conditions. For example, in a rat model of traumatic brain injury, delayed administration of 1400W was found to improve histopathological outcomes.[11] It has also been shown to attenuate tissue injury and inflammation-induced hyperalgesia.
Experimental Protocols
Preparation of this compound Solutions
This compound is soluble in aqueous solutions like water or PBS (>10 mg/ml). However, aqueous solutions are less stable and should be prepared fresh daily. For longer-term storage, stock solutions can be prepared in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide, though solubility is lower (<0.25 mg/ml). These organic stock solutions can be stored at -20°C for up to six months. Before use in biological experiments, the organic stock solution should be diluted into an aqueous buffer or isotonic saline.
In Vitro Inhibition of iNOS in Macrophages
This protocol describes the use of 1400W to inhibit iNOS in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Workflow for In Vitro iNOS Inhibition
Caption: Workflow for in vitro iNOS inhibition using 1400W.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for the Griess assay or in a larger format (e.g., 6-well plate) for Western blotting.[12] Allow cells to adhere overnight.
-
Treatment:
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagents to the supernatant according to the manufacturer's protocol.[12][14] Typically, this involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.[15]
-
Incubate at room temperature for 10-15 minutes.[12]
-
Measure the absorbance at 540 nm using a microplate reader.[12][14]
-
Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[12]
-
-
iNOS Expression (Western Blot):
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).[16]
-
Determine the protein concentration of the lysates.
-
Separate 10-25 µg of total protein per lane by SDS-PAGE.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[17]
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.[17][18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the protein bands using a chemiluminescent substrate.[17]
-
In Vivo Inhibition of iNOS in a Murine Tumor Model
This protocol provides a general framework for using 1400W to inhibit tumor growth in a mouse model.
Caption: Signaling pathway leading to iNOS induction and its inhibition by 1400W.
Downstream Effects of iNOS-derived NO
The high levels of NO produced by iNOS can lead to various downstream effects, including cytotoxicity, apoptosis, and modulation of other signaling pathways. In the context of neuroinflammation, NO can contribute to neuronal cell death. In cancer, NO can promote angiogenesis and cell proliferation. [7][10]By using 1400W to block NO production from iNOS, researchers can determine which of these downstream events are specifically mediated by this enzyme.
Conclusion
This compound is a potent and highly selective inhibitor of iNOS, making it an indispensable tool for researchers studying the multifaceted roles of nitric oxide in health and disease. Its high selectivity allows for the precise dissection of iNOS-mediated signaling pathways, contributing to a better understanding of the pathophysiology of numerous disorders and aiding in the development of novel therapeutic strategies. This guide provides a comprehensive overview and practical protocols to facilitate the effective use of 1400W in the laboratory.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase inhibitors 1400W and L-NIO inhibit angiogenesis pathway of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Western Blot Protocol – Mitophenome [mitophenome.org]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
The Role of 1400W Dihydrochloride in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1400W Dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal to the production of large, sustained amounts of nitric oxide (NO) during inflammatory and immune responses. Unlike the constitutive isoforms (eNOS and nNOS), iNOS is primarily expressed in immune cells like macrophages and neutrophils following exposure to pro-inflammatory stimuli. The resulting high-output NO production, while crucial for pathogen defense, is a double-edged sword, contributing significantly to the pathophysiology of various inflammatory conditions, including septic shock, neuroinflammation, and ischemia-reperfusion injury. This document provides a comprehensive technical overview of 1400W's mechanism of action, its quantifiable effects on immune modulation, and its impact on key signaling pathways. Detailed methodologies for experiments cited are provided, alongside structured data tables and pathway visualizations, to serve as a resource for professionals in immunology and drug development.
Core Mechanism of Action: Selective iNOS Inhibition
1400W, chemically known as N-(3-(Aminomethyl)benzyl)acetamidine, functions as a slow, tight-binding, and irreversible inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its mechanism is distinguished by its remarkable selectivity for the inducible isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms.
The inhibition process is time-dependent and requires the cofactor NADPH.[1] 1400W acts as a competitive inhibitor with respect to the L-arginine binding site on the iNOS enzyme.[1] Once bound, it forms an extremely stable complex, rendering the enzyme inactive.[1] This high selectivity is critical for its therapeutic potential, as it minimizes interference with the essential physiological roles of eNOS (e.g., blood pressure regulation) and nNOS (e.g., neurotransmission), which are often associated with the adverse effects of non-selective NOS inhibitors.[1][3]
Quantitative Inhibition & Selectivity Data
The potency and selectivity of 1400W have been quantified across various in vitro and in vivo systems. The following table summarizes key inhibitory constants and selectivity ratios.
| Parameter | Species/System | Value | Citation(s) |
| Dissociation Constant (Kd) | Human iNOS | ≤ 7 nM | [1][2] |
| Inhibitory Constant (Ki) | Human nNOS | 2 µM | [1][4] |
| Inhibitory Constant (Ki) | Human eNOS | 50 µM | [1][4] |
| Selectivity Ratio (iNOS vs. nNOS) | Human | >200-fold | |
| Selectivity Ratio (iNOS vs. eNOS) | Human | >5000-fold | [1] |
| Selectivity Ratio (iNOS vs. eNOS) | Rat | >1000-fold | [1] |
| IC50 (LPS-induced NO) | Mouse RAW264.7 Macrophages | 1.5 µM | [4] |
Modulation of Innate Immune Cell Function
1400W primarily exerts its immunomodulatory effects by targeting innate immune cells, particularly macrophages and neutrophils, which are the main producers of iNOS during an inflammatory response.[5][6]
Macrophages and Microglia
In response to stimuli like bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages and their central nervous system counterparts, microglia, significantly upregulate iNOS expression.[2] 1400W effectively blocks this pathway, leading to a marked reduction in NO production.[2] This inhibition has profound downstream effects:
-
Reduction of Oxidative and Nitrosative Stress: By curbing excessive NO, 1400W mitigates the formation of damaging reactive nitrogen species (RNS) like peroxynitrite, which can cause cellular injury and contribute to tissue damage in inflammatory conditions.[2][7]
-
Suppression of Pro-inflammatory Mediators: In a rat model of neurotoxicity, 1400W administration significantly suppressed the upregulation of key pro-inflammatory cytokines and chemokines, including IL-1α, TNF-α, IL-2, IL-12, and MCP-1 in the hippocampus.[7]
-
Neuroprotection: In models of cerebral ischemia and neurotoxicity, the inhibition of microglial iNOS by 1400W reduces neuronal apoptosis and decreases ischemic lesion volumes.[2][8]
Neutrophils
Neutrophils are first responders during acute inflammation and also express iNOS.[6][9] While macrophages are often the primary source of sustained NO, neutrophil-derived NO contributes to the early inflammatory milieu. By inhibiting iNOS in these cells, 1400W can help control the initial inflammatory cascade. The collaboration between neutrophils and macrophages is critical in orchestrating the immune response, and modulating the NO signal with 1400W can influence this crosstalk.[10][11]
Impact on Inflammatory Signaling Pathways
The expression of the iNOS gene (NOS2) is tightly regulated by transcriptional signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB - iNOS Axis
The canonical NF-κB pathway is a central regulator of inflammation.[12][13] Pro-inflammatory stimuli, such as TNF-α, IL-1β, or LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[13][14] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[14] Inside the nucleus, NF-κB binds to the promoter region of target genes, including NOS2, initiating the transcription of iNOS.[15][16] 1400W acts downstream of this process, inhibiting the activity of the translated iNOS enzyme.
Therapeutic Implications in Inflammatory Models
The potent and selective inhibition of iNOS by 1400W has demonstrated therapeutic benefits in a range of preclinical models of inflammatory diseases.
Sepsis and Septic Shock
In septic shock, massive iNOS induction by bacterial toxins and cytokines leads to systemic overproduction of NO, causing profound vasodilation, hypotension, and myocardial depression.[17][18] While non-selective NOS inhibitors can reverse hypotension, they often compromise cardiac output.[3][19] Selective iNOS inhibitors like 1400W offer a more targeted approach. In a mouse model, administration of 1400W (10 mg/kg) one hour prior to a lethal LPS injection rescued approximately 50% of the animals from endotoxic shock and significantly reduced serum NO concentrations.[20]
In Vivo Efficacy Data
The following table summarizes key efficacy data from various in vivo animal models.
| Model | Species | 1400W Dose/Regimen | Key Outcome(s) | Citation(s) |
| Endotoxic Shock | Mouse | 10 mg/kg (i.p.) | Rescued ~50% of mice from lethal LPS challenge; reduced serum NO. | [20] |
| Endotoxin-Induced Vascular Leakage | Rat | 0.1-10 mg/kg (s.c.) | Dose-dependently inhibited leakage; EC50 of 0.16 mg/kg. | [2] |
| DFP-Induced Neurotoxicity | Rat | 20 mg/kg (i.m.), twice daily for 3 days | Reduced mortality, gliosis, neurodegeneration, and levels of pro-inflammatory cytokines (IL-1α, TNFα, IL-2, IL-12, MCP-1). | [7] |
| Transient Focal Cerebral Ischemia | Rat | 2.5 mg/kg/h (osmotic pump) | Reduced infarct volume and neurofunctional impairment; inhibited delayed ATP reduction and glutamate release. | [8] |
| Bleomycin-Induced Lung Inflammation | Mouse | Alzet micro-osmotic pump | Attenuated acute lung inflammation. | [21] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the effects of iNOS inhibitors. Below are generalized methodologies for key assays mentioned in the literature.
In Vitro Nitric Oxide Measurement (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Objective: To measure NO production by macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) following stimulation.
-
Methodology:
-
Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of 1400W for a specified time (e.g., 1 hour).[4]
-
Stimulation: Add an inflammatory stimulus, typically LPS (e.g., 1 µg/mL) and/or IFN-γ (e.g., 20 ng/mL), to induce iNOS expression.
-
Incubation: Incubate for 16-24 hours to allow for iNOS expression and NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). This converts nitrite into a purple-colored azo compound.
-
Quantification: Measure the absorbance at ~540 nm using a spectrophotometer. Compare readings to a standard curve generated with known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
iNOS Protein Expression (Western Blot)
This technique is used to detect and quantify the amount of iNOS protein in cell or tissue lysates.
-
Objective: To confirm that a stimulus induces iNOS protein expression and that 1400W does not prevent expression itself, but only inhibits activity.
-
Methodology:
-
Sample Preparation: Treat and stimulate cells or harvest tissues as described above. Lyse the cells/tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
Electrophoresis: Separate proteins by size by loading equal amounts of total protein onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS. Follow with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the signal using a digital imager. The intensity of the band corresponding to iNOS (approx. 130 kDa) is proportional to the amount of protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
This compound is a powerful research tool and a potential therapeutic agent characterized by its highly selective and potent irreversible inhibition of iNOS. By targeting the enzymatic source of excessive nitric oxide production in immune cells, it effectively modulates the inflammatory cascade, reduces nitrosative stress, and limits downstream tissue damage. Its efficacy in diverse preclinical models of inflammation, ranging from septic shock to neurodegeneration, underscores the critical role of iNOS in pathophysiology. The data and methodologies presented in this guide provide a foundational resource for scientists and researchers aiming to investigate iNOS-driven immune responses and develop novel anti-inflammatory therapeutics.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of nitric oxide synthase inhibitors as a novel treatment for septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Macrophages and neutrophils are the targets for immune suppression by glucocorticoids in contact allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophils and Macrophages as Targets for Development of Nanotherapeutics in Inflammatory Diseases [mdpi.com]
- 7. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of iNOS activity by 1400W decreases glutamate release and ameliorates stroke outcome after experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dual Roles of Neutrophils and Macrophages in Inflammation: A Critical Balance Between Tissue Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human and Mouse Macrophages Collaborate with Neutrophils To Kill Larval Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophils as regulators of macrophage-induced inflammation in a setting of allogeneic bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric oxide in sepsis-syndrome: potential treatment of septic shock by nitric oxide synthase antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellmolbiol.org [cellmolbiol.org]
- 19. Administration of the nitric oxide synthase inhibitor NG-methyl-L-arginine hydrochloride (546C88) by intravenous infusion for up to 72 hours can promote the resolution of shock in patients with severe sepsis: results of a randomized, double-blind, placebo-controlled multicenter study (study no. 144-002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for iNOS Inhibition in Microglia using 1400W Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1400W dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), in microglial cell cultures. This document includes detailed protocols for cell culture, induction of iNOS expression, application of 1400W, and assessment of iNOS inhibition.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammatory processes.[1][2] Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), microglia upregulate the expression of iNOS, leading to the production of large amounts of nitric oxide (NO).[3][4] While NO is an important signaling molecule, its overproduction can lead to nitrooxidative stress and neurotoxicity, contributing to the pathology of various neurodegenerative diseases.[5][6][7]
This compound is a slow, tight-binding, and highly selective inhibitor of iNOS.[8][9] It exhibits significantly greater potency for iNOS compared to endothelial NOS (eNOS) and neuronal NOS (nNOS), making it an invaluable tool for studying the specific role of iNOS in biological systems.[9][10] This document outlines the protocols for effectively utilizing 1400W to inhibit iNOS activity in microglia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Kd (iNOS) | Human | ≤ 7 nM | [8][9][10] |
| Ki (nNOS) | Human | 2 µM | [8][9] |
| Ki (eNOS) | Human | 50 µM | [8][9] |
| Selectivity (iNOS vs. eNOS) | Human | > 5,000-fold | [9][10] |
| Selectivity (iNOS vs. nNOS) | Human | > 200-fold | [10] |
| Selectivity (iNOS vs. eNOS) | Rat | > 1,000-fold | [9] |
Table 2: In Vitro Experimental Conditions for 1400W in Microglia
| Cell Type | Stimulus | 1400W Concentration | Incubation Time | Outcome Measure | Reference |
| Primary Mouse BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | 24h | iNOS inhibition | [8] |
| Neuron-primary microglia co-cultures | LPS (100 ng/mL) + IFN-γ (30 ng/mL) | 10 µM | 48h | NO production, Neuronal viability | [11] |
| BV-2 microglial cells | LPS (1 µg/mL) | Not specified (used as positive control) | Not specified | NO production, iNOS expression | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in aqueous solutions like PBS (>10 mg/ml) and organic solvents such as DMSO (<0.25 mg/ml).[13] For cell culture experiments, it is recommended to prepare a stock solution in sterile, cell culture-grade water or PBS. Aqueous solutions should be prepared fresh daily.[13] For longer-term storage, stock solutions can be prepared in DMSO and stored at -20°C for up to six months.[13]
-
Example Stock Preparation (10 mM in PBS):
-
Molecular Weight of this compound: 250.17 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.50 mg of this compound in 1 mL of sterile PBS.
-
Vortex briefly to ensure complete dissolution.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot and store at -20°C for long-term use if prepared in DMSO, or prepare fresh if in an aqueous buffer.[13]
-
Protocol 2: In Vitro iNOS Inhibition in Microglia
This protocol describes the induction of iNOS in a microglial cell line (e.g., BV-2) and subsequent inhibition with 1400W.
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
96-well cell culture plates
-
Griess Reagent Kit for nitrite measurement
Procedure:
-
Cell Seeding:
-
Plate BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare dilutions of this compound in serum-free medium from the stock solution.
-
Pre-treat the cells by replacing the culture medium with 100 µL of medium containing the desired concentrations of 1400W (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
-
iNOS Induction:
-
Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression.[12]
-
Include a negative control group (cells not treated with LPS or 1400W) and a positive control group (cells treated with LPS only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of iNOS Inhibition (Nitrite Measurement):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Measure the concentration of nitrite, a stable breakdown product of NO, using the Griess Reagent Kit according to the manufacturer's instructions.[14][15][16][17]
-
Briefly, add 50 µL of Griess Reagent to each 50 µL of supernatant.[14]
-
Incubate for 10-15 minutes at room temperature, protected from light.[14]
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of iNOS inhibition by 1400W.
Caption: Workflow for in vitro iNOS inhibition assay.
References
- 1. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | iNOS | Tocris Bioscience [tocris.com]
- 9. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1400W [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol Griess Test [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 1400W in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
1400W, also known as N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6] It exhibits slow, tight-binding inhibition of iNOS with a dissociation constant (Kd) of less than or equal to 7 nM.[3][4][5][6] 1400W is significantly more selective for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it an invaluable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1][4][5][6] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways for the use of 1400W in in vitro research.
Data Presentation
Recommended Concentrations of 1400W for In Vitro Experiments
The optimal concentration of 1400W can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes concentrations reported in the literature for various applications.
| Cell Line | Application | Recommended Concentration | Incubation Time | Reference |
| RAW 264.7 (Murine Macrophages) | Inhibition of Nitric Oxide Production | IC50: 0.2 - 1.5 µM | 20-24 hours | [2] |
| RAW 264.7 (Murine Macrophages) | Co-immunoprecipitation | 100 µM | 16 hours | [2] |
| Primary Adult Microglia | Reduction of NO, 3-NT, and MDA production | 60 µM | 1 hour | [3] |
| Primary BMDM (Mouse) | iNOS Inhibition | 100 µM | 24 hours | [4] |
| NHIK 3025 (Human Cervical Cancer) | Induction of Hyper-radiosensitivity | 10 µM | 3 consecutive days | [7] |
| U87MG (Human Glioblastoma) | Induction of Autophagy | Not specified | Not specified | [8] |
| J774A.1 (Murine Macrophages) | Inhibition of NO, IL-12 p40, and TNF-α | 50 µM | 18 hours | [9] |
| MB49 and MB49-I (Bladder Cancer) | Cell Viability (MTS) Assay | 0.625 - 10 µM | 48 hours | [10] |
Inhibitory Constants of 1400W
| NOS Isoform | Parameter | Value | Reference |
| Human iNOS | Kd | ≤ 7 nM | [1][3][4][5][6] |
| Human nNOS | Ki | 2 µM | [1][4] |
| Human eNOS | Ki | 50 µM | [1][4] |
Signaling Pathway
The primary mechanism of action of 1400W is the selective inhibition of iNOS. This enzyme is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) via the activation of transcription factors like NF-κB. Once expressed, iNOS produces large amounts of nitric oxide (NO) from L-arginine. NO is a key signaling molecule involved in inflammation, apoptosis, and oxidative stress. By inhibiting iNOS, 1400W effectively blocks the production of NO and its downstream effects.
Caption: Signaling pathway of iNOS inhibition by 1400W.
Experimental Protocols
Western Blot for iNOS Expression
This protocol is designed to assess the effect of 1400W on the expression of iNOS protein in cell lysates.
Materials:
-
Cell culture reagents
-
1400W (solubilized in an appropriate solvent, e.g., DMSO or water)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Induce iNOS expression with appropriate stimuli (e.g., LPS and IFN-γ).
-
Treat cells with varying concentrations of 1400W (e.g., 10-100 µM) or vehicle control for the desired duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression of iNOS.
Cell Viability Assay (MTS/WST-1)
This protocol measures the effect of 1400W on cell viability and proliferation.
Materials:
-
Cell culture reagents
-
1400W
-
96-well plates
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of 1400W (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Nitric Oxide Measurement (Griess Assay)
This colorimetric assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell culture reagents
-
1400W
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and treat with iNOS-inducing agents and various concentrations of 1400W as described in the Western Blot protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.
-
Griess Reaction:
-
Add 50 µL of each supernatant or standard to a 96-well plate in duplicate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with 1400W.
Conclusion
1400W is a critical tool for dissecting the role of iNOS in cellular processes. The provided concentration ranges and detailed protocols for key in vitro assays serve as a starting point for experimental design. Researchers should optimize these conditions for their specific cell types and experimental questions to ensure robust and reproducible results.
References
- 1. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 | PLOS One [journals.plos.org]
- 2. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]
- 6. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 9. Inducible nitric oxide synthase (iNOS) is necessary for GBP-mediated T. gondii restriction in murine macrophages via vacuole nitration and intravacuolar network collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Preparation of 1400W Dihydrochloride Stock Solutions
Introduction
1400W Dihydrochloride is a potent, slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes.[1][2][3] It exhibits high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the specific roles of iNOS in biological systems.[1][4] Accurate and reproducible experimental results depend on the correct preparation and storage of 1400W stock solutions.
These notes provide detailed protocols for preparing this compound stock solutions using two common laboratory solvents: Dimethyl Sulfoxide (DMSO) for high-concentration, long-term storage, and Phosphate-Buffered Saline (PBS) for aqueous, ready-to-use solutions, particularly for in vivo applications.
Mechanism of Action: iNOS Inhibition
1400W acts as a competitive inhibitor with respect to the L-arginine substrate, effectively blocking the synthesis of nitric oxide (NO) by iNOS.[2][5] This inhibition is crucial in studies targeting inflammation, neurotoxicity, and certain cancers where iNOS is overexpressed.[1][6]
Physicochemical and Solubility Data
Proper solvent selection is critical and depends on the intended application and desired storage duration. While this compound is soluble in both DMSO and aqueous buffers, its solubility and stability differ significantly between them. Note that solubility data can vary between suppliers. It is always recommended to test solubility with a small amount of compound first.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Synonym | N-(3-[Aminomethyl]benzyl)acetamidine | [1] |
| Molecular Formula | C₁₀H₁₅N₃•2HCl | [1][7] |
| Molecular Weight | ~250.2 g/mol | [1][7][8] |
Table 2: Solubility Data for this compound
| Solvent | Reported Solubility | Recommendations | Citation(s) |
| DMSO | 20 mg/mL (79.95 mM) to 55 mg/mL (219.85 mM) Note: One source reports <0.25 mg/mL[1] | Ultrasonic agitation is recommended. | [5][8] |
| PBS / Water | >10 mg/mL in PBS (pH 7.2) 25 mg/mL to 100 mg/mL in Water | Ultrasonic agitation is recommended. | [1][4][8] |
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Citation(s) |
| Solid Powder | -20°C | ≥ 4 years | [1][7] |
| DMSO Stock Solution | -20°C / -80°C | 1-6 months at -20°C; 6-12 months at -80°C | [1][5][8][9] |
| Aqueous (PBS) Solution | 4°C | Unstable; Prepare fresh for daily use. | [1] |
Decision Guide: Choosing Between DMSO and PBS
The choice of solvent dictates the stock concentration, stability, and suitability for specific assays. Use the following guide to select the optimal solvent for your experiment.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions. Always handle the compound in accordance with the Material Safety Data Sheet (MSDS) and use appropriate personal protective equipment (PPE).
Protocol 1: Preparing High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for long-term storage, which can be serially diluted in culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or ultrasonic water bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of the compound.
-
Add the appropriate volume of DMSO. Based on a molecular weight of 250.2 g/mol , adding 1 mL of DMSO to 20 mg of powder will yield a concentration of 79.9 mM.
-
Vortex vigorously to dissolve the powder. If particulates remain, use an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[5][8]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1][5][9]
Calculation Example (for 10 mM stock):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (mL) for 5 mg = (0.005 g / (0.010 mol/L * 250.2 g/mol )) * 1000 mL/L ≈ 2.00 mL of DMSO
Protocol 2: Preparing Ready-to-Use Solution in PBS
This protocol is designed for applications where DMSO is not suitable, such as direct in vivo administration. Due to lower stability in aqueous solutions, it must be prepared fresh before each experiment.[1]
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical or microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Calibrated analytical balance
-
Vortex mixer and/or ultrasonic water bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature.
-
Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Add the appropriate volume of sterile PBS (pH 7.2).
-
Vortex vigorously. Use an ultrasonic water bath if needed to ensure complete dissolution.[8]
-
For biological applications, especially in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.[9]
-
Use the solution on the same day of preparation. Do not store aqueous solutions.[1]
Calculation Example (for 5 mL of a 10 mg/mL solution):
-
Mass (mg) = Concentration (mg/mL) * Volume (mL)
-
Mass (mg) = 10 mg/mL * 5 mL = 50 mg of this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | iNOS | Tocris Bioscience [tocris.com]
- 5. This compound | NOS | NO Synthase | TargetMol [targetmol.com]
- 6. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of 1400W Dihydrochloride in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
1400W Dihydrochloride is a potent, highly selective, and slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] With a dissociation constant (Kd) of ≤ 7 nM for human iNOS, it exhibits significantly higher selectivity for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS), with Ki values of 2 µM and 50 µM, respectively.[2][4] This high selectivity makes it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes in vivo. 1400W is cell-permeable and has demonstrated efficacy in various animal models, including those for inflammation, neurotoxicity, and cancer.[3][5][6]
These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on the most commonly cited routes in the literature: intraperitoneal and subcutaneous injection.
Preparation of this compound Solution
Proper preparation of the this compound solution is critical for successful in vivo experiments.
-
Vehicle: this compound is soluble in aqueous buffers.[7] Phosphate-buffered saline (PBS) at a pH of 7.2 is a commonly used vehicle, with a solubility of >10 mg/mL.[7] Saline has also been used as a vehicle for in vivo administration.[8]
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in sterile PBS (pH 7.2) or sterile saline.
-
Ensure the solution is completely dissolved before administration.
-
-
Stability: Aqueous solutions of 1400W should be prepared fresh daily, as the compound is less stable in aqueous systems.[7] For long-term storage, the product should be stored as a solid at -20°C.[7]
Administration Routes and Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration in mice, offering rapid absorption.
Experimental Protocol:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and upper body. The "three-finger" restraint method is recommended.[9]
-
Injection Site Identification: Turn the restrained mouse to expose its abdomen. The ideal injection site is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.[9][10]
-
Disinfection: Wipe the injection site with an alcohol pad to reduce the risk of infection.[9]
-
Injection:
-
Use a 25-30 gauge needle attached to a 0.3-1 mL syringe.[9][10]
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle, bevel up, at a 30-45° angle into the identified lower right quadrant.[9][10]
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe, confirming the needle is not in a blood vessel or the bladder.
-
Inject the desired volume of the 1400W solution. The maximum recommended volume for an IP injection in mice is 10 mL/kg.[10]
-
-
Post-Injection: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress or complications.[10]
Workflow for Intraperitoneal Administration
Caption: Workflow for IP injection of 1400W in mice.
Subcutaneous (SC) Injection / Infusion
Subcutaneous administration provides a slower, more sustained release compared to IP injection. This can be achieved through single injections or continuous infusion via osmotic pumps.
Experimental Protocol (Single Injection):
-
Animal Restraint: Restrain the mouse as described for IP injection.
-
Injection Site: The preferred site is the loose skin over the back, between the shoulder blades.
-
Injection:
-
Lift a fold of skin to create a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the 1400W solution into the subcutaneous space.
-
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage and monitor.
Experimental Protocol (Continuous Infusion via Osmotic Pump):
-
Pump Preparation: Mini-osmotic pumps are filled with the 1400W solution according to the manufacturer's instructions to deliver the desired dose over a specific period.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and care. The pump will deliver the 1400W solution continuously at a fixed rate. This method was used to deliver 1400W for up to 7 weeks in mice.[8]
Quantitative Data Summary
The following table summarizes dosages and administration routes for 1400W from various in vivo studies in rodents.
| Species | Administration Route | Dosage | Vehicle | Frequency / Duration | Key Finding | Reference |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | N/A | Every 6 hours for 5 days | Reduced systemic nitric oxide formation. | [11] |
| Mouse | Intraperitoneal (IP) | 5.9 mg/kg or 14 mg/kg | N/A | Daily or twice daily, respectively | 14 mg/kg dose inhibited LPS-induced plasma NOx for up to 10 hours. | [12] |
| Mouse | Intraperitoneal (IP) | N/A | Saline | Daily for 3 weeks | Part of a long-term treatment regimen to reduce lung inflammation. | [8] |
| Mouse | Subcutaneous (SC) | 10 or 12 mg/kg/hour | N/A | Continuous infusion for 6 days | Significantly reduced tumor weight in a mammary adenocarcinoma model. | [6] |
| Mouse | Subcutaneous (SC) | N/A | Saline | Continuous infusion via osmotic pump for 4-7 weeks | Reduced total lung NOS activity and attenuated lung inflammation. | [8] |
| Rat | Subcutaneous (SC) | 0.1 - 10 mg/kg | N/A | Single dose | Inhibited ileum leakage with an EC50 of 0.16 mg/kg. | [2] |
| Rat | Subcutaneous (SC) | 20 mg/kg bolus, then 2.2 mg/kg/hour infusion | N/A | Infusion from 18 to 72 hours post-injury | Reduced brain lesion volume after traumatic brain injury. | [13] |
| Rat | Intramuscular (IM) | 20 mg/kg | Vehicle | Twice daily for 3 days | Suppressed DFP-induced iNOS and 3-NT levels in the brain. | [14] |
Signaling Pathway
1400W exerts its effect by inhibiting the inducible nitric oxide synthase (iNOS) enzyme. The iNOS pathway is typically activated under inflammatory conditions.
iNOS Signaling Pathway and Inhibition by 1400W
Caption: iNOS pathway induction and its selective inhibition by 1400W.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | iNOS | Tocris Bioscience [tocris.com]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 6. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Systemic use of selective iNOS inhibitor 1400W or non-selective NOS inhibitor l-NAME differently affects systemic nitric oxide formation after oral Porphyromonas gingivalis inoculation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1beta-induced suppression of pancreatic islet function in vitro and multiple low-dose streptozotocin-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
dosage and treatment schedule for 1400w in rat models of ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1400W, a selective inhibitor of inducible nitric oxide synthase (iNOS), in various rat models of ischemia. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of 1400W in ischemic conditions.
Introduction
Ischemia, a condition characterized by restricted blood flow to tissues, and subsequent reperfusion injury are critical areas of research in cardiovascular and neurological diseases. Inducible nitric oxide synthase (iNOS) is a key enzyme implicated in the pathophysiology of ischemia-reperfusion injury. Its upregulation leads to excessive production of nitric oxide (NO), contributing to oxidative stress, inflammation, and tissue damage. 1400W is a potent and highly selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in ischemic pathologies and for developing potential therapeutic interventions.[1][2] This document outlines the dosage, treatment schedules, and experimental protocols for the application of 1400W in rat models of cerebral, renal, and skeletal muscle ischemia. Information on myocardial ischemia is also provided, with important considerations due to the limited availability of specific protocols for 1400W in this model.
Data Presentation: Dosage and Treatment Schedules
The following tables summarize the quantitative data on the administration of 1400W in different rat models of ischemia based on published studies.
Table 1: 1400W in Rat Models of Cerebral Ischemia
| Dosage | Route of Administration | Treatment Schedule | Ischemia Model | Key Findings | Reference |
| 20 mg/kg | Subcutaneous (s.c.) | Seven injections at 8-hour intervals, starting 18 hours after ischemia induction | Transient (2h) middle cerebral artery occlusion (MCAO) | Reduced ischemic lesion volume by 31%, attenuated weight loss and neurological dysfunction.[3] | Parmentier et al., 1999[3] |
| 2.5 mg/kg/h | Continuous infusion via osmotic pump | Post-ischemic treatment | Transient MCAO | Reduced neurofunctional impairment and total infarct volume.[4] | Perez-Asensio et al., 2005 |
| 20 mg/kg (bolus) followed by 2.2 mg/kg/h | Subcutaneous (s.c.) bolus followed by s.c. infusion | Treatment initiated 18 hours post-TBI and continued until 72 hours | Traumatic Brain Injury (TBI) with lateral fluid percussion | Reduced brain lesion volume by 64% when initiated at 18h.[5] | Jafarian-Tehrani et al., 2005[5] |
Table 2: 1400W in Rat Models of Renal Ischemia
| Dosage | Route of Administration | Treatment Schedule | Ischemia Model | Key Findings | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | 6 hours prior to ischemia and at the beginning of reperfusion | 60 minutes of bilateral renal ischemia followed by 6 hours of reperfusion | Ameliorated oxidative and nitrosative stress; attenuated histological alterations. | Sirmagul et al., 2011 |
Table 3: 1400W in Rat Models of Skeletal Muscle Ischemia
| Dosage | Route of Administration | Treatment Schedule | Ischemia Model | Key Findings | Reference |
| 3 mg/kg | Subcutaneous (s.c.) | Before reperfusion | 5 hours of cremaster muscle ischemia followed by 90 minutes of reperfusion | Sharply recovered blood flow to near baseline levels; reduced neutrophil extravasation and edema. | Chen et al., 1999 |
| 3 mg/kg and 10 mg/kg | Subcutaneous (s.c.) | Not specified | 3 hours of extensor digitorum longus (EDL) muscle ischemia followed by 3 or 24 hours of reperfusion | Significantly improved EDL contractile function at 24 hours of reperfusion. | Qi et al., 2004 |
Table 4: iNOS Inhibitors in Rat Models of Myocardial Ischemia (for reference)
| Inhibitor | Dosage | Route of Administration | Treatment Schedule | Ischemia Model | Key Findings | Reference |
| Aminoguanidine | Not specified | Not specified | First dose 24h before LAD occlusion, second dose after surgery | Left anterior descending (LAD) coronary artery ligation | Reduced infarct size by 20%. | Wildhirt et al., 1995 |
| S-methylisothiourea sulfate | Not specified | Not specified | First dose 24h before LAD occlusion, second dose after surgery | Left anterior descending (LAD) coronary artery ligation | Reduced infarct size by 41%. | Wildhirt et al., 1995 |
Experimental Protocols
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia to study the neuroprotective effects of 1400W.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for MCAO
-
1400W solution (dissolved in sterile saline or PBS)
-
Vehicle control (sterile saline or PBS)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain body temperature at 37°C. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the CCA and the ECA. Introduce a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: Maintain the occlusion for the desired duration (e.g., 2 hours). For reperfusion, withdraw the filament.
-
1400W Administration:
-
Intermittent Dosing: Administer 1400W (20 mg/kg, s.c.) or vehicle starting 18 hours after the onset of ischemia, with subsequent injections every 8 hours for a total of seven doses.[3]
-
Continuous Infusion: Implant a subcutaneous osmotic pump to deliver 1400W at a rate of 2.5 mg/kg/h post-ischemia.[4]
-
-
Neurological Assessment and Infarct Analysis: Evaluate neurological deficits at specified time points. At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Renal Ischemia-Reperfusion Model
Objective: To induce renal ischemia-reperfusion injury to evaluate the protective effects of 1400W.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthesia
-
Surgical instruments for laparotomy
-
Microvascular clamps
-
1400W solution (10 mg/kg in saline)
-
Vehicle control (saline)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose both kidneys.
-
Ischemia Induction: Occlude both renal pedicles (artery and vein) with microvascular clamps for a specified duration (e.g., 45-60 minutes).
-
1400W Administration: Administer 1400W (10 mg/kg, i.p.) or vehicle 6 hours before inducing ischemia and again at the onset of reperfusion.
-
Reperfusion: Remove the clamps to allow reperfusion for a designated period (e.g., 6 or 24 hours).
-
Sample Collection and Analysis: At the end of the reperfusion period, collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Harvest the kidneys for histological examination (e.g., H&E staining) and biochemical assays (e.g., measurement of oxidative stress markers).
Skeletal Muscle Ischemia-Reperfusion Model (Cremaster Muscle)
Objective: To induce ischemia-reperfusion injury in the cremaster muscle to study the microcirculatory effects of 1400W.
Materials:
-
Male rats (e.g., Sprague-Dawley, 70-110g)
-
Anesthesia
-
Surgical instruments for cremaster muscle preparation
-
Intravital microscopy setup
-
1400W solution (3 mg/kg, s.c.)
-
Vehicle control (PBS)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle onto a heated stage and superfusing it with a physiological salt solution.
-
Ischemia Induction: Induce ischemia by clamping the vascular pedicle of the cremaster muscle for a defined period (e.g., 5 hours).
-
1400W Administration: Administer a single subcutaneous injection of 1400W (3 mg/kg) or vehicle just before the onset of reperfusion.
-
Reperfusion and Microscopic Observation: Remove the clamp to initiate reperfusion. Record microcirculatory parameters such as vessel diameter, red blood cell velocity, and leukocyte-endothelial interactions using intravital microscopy for a period of, for example, 90 minutes.
-
Tissue Analysis: At the end of the experiment, the cremaster muscle can be harvested for histological analysis to assess tissue edema and neutrophil infiltration.
Myocardial Ischemia-Reperfusion Model (LAD Ligation) - General Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthesia and ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat, intubate, and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium and changes in the ECG (e.g., ST-segment elevation).
-
Ischemia and Reperfusion: Maintain the ligation for a specific duration (e.g., 30-45 minutes) to induce ischemia. For reperfusion, release the ligature.
-
Closure and Recovery: Close the chest in layers and allow the animal to recover from anesthesia.
-
Infarct Size Assessment: After a predetermined reperfusion period (e.g., 24 hours), euthanize the animal, excise the heart, and stain with TTC to delineate the infarct area and the area at risk.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: iNOS signaling pathway in ischemia-reperfusion injury and the inhibitory action of 1400W.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating 1400W in a rat model of ischemia-reperfusion.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dual Role of Inducible Nitric Oxide Synthase in Myocardial Ischemia/Reperfusion Injury: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of N-(3-(aminomethyl)benzyl) acetamidine, an inducible nitric oxide synthase inhibitor, in brain slices exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1400W Dihydrochloride in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1400W Dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes.[1][2] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific roles of iNOS in cellular signaling and disease models.[1][3] These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on primary macrophages and microglia, to study iNOS inhibition and its downstream effects.
Mechanism of Action
1400W is a slow, tight-binding inhibitor of iNOS.[1][2] It acts as an irreversible or very slowly reversible inhibitor, making it effective for sustained iNOS inhibition in cell culture experiments.[2] The primary mechanism of iNOS induction in many primary cells, such as macrophages and microglia, is through stimulation with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This stimulation activates signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the transcription and translation of the iNOS enzyme.[1][2][4][5] this compound directly inhibits the enzymatic activity of the translated iNOS protein, thereby preventing the production of nitric oxide (NO).
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Reference |
| Kd (iNOS) | Human | 7 nM | [1] |
| Ki (nNOS) | Not Specified | 2 µM | [1] |
| Ki (eNOS) | Not Specified | 50 µM | [1] |
Table 2: Selectivity of this compound
| Comparison | Fold Selectivity | Reference |
| iNOS vs. eNOS | >5000-fold (human) | [3] |
| iNOS vs. nNOS | >200-fold (human) | [3] |
Table 3: Recommended Working Concentrations in Primary Cell Culture
| Primary Cell Type | Inducing Agent | 1400W Concentration | Treatment Duration | Reference |
| Primary Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | 24 hours | [3] |
| Primary Adult Microglia | Not Specified | 60 µM | 1 hour | |
| Co-culture of Primary Microglia and Pre-oligodendrocytes | LPS (100 ng/mL) | 10 µM | 48 hours | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in aqueous solutions.[1] To prepare a 10 mM stock solution, dissolve 2.5 mg of this compound (MW: 250.17 g/mol ) in 1 mL of sterile distilled water or PBS.
-
Vortex briefly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aqueous stock solutions should be prepared fresh for daily use.[4] For longer-term storage, it is recommended to store the powder desiccated at room temperature.[1]
Protocol 1: Inhibition of Nitric Oxide Production in Primary Murine Macrophages
Objective: To assess the inhibitory effect of 1400W on nitric oxide production in LPS/IFN-γ-stimulated primary murine macrophages using the Griess assay.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
Griess Reagent System
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary BMDMs in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Cell Treatment:
-
Prepare treatment media containing the desired concentrations of this compound. A common starting concentration is 100 µM.[3] Always include a vehicle control (medium with the same volume of sterile water or PBS used to dissolve 1400W).
-
Pre-treat the cells with the 1400W-containing media or vehicle control for 1 hour.
-
Prepare a stimulation medium containing LPS (10 ng/mL) and IFN-γ (20 ng/mL).
-
Add the stimulation medium to the wells, ensuring the final concentrations of LPS and IFN-γ are as desired.
-
Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with LPS/IFN-γ only
-
Cells treated with 1400W only
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of Sulfanilamide solution to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.
Protocol 2: Evaluation of 1400W on iNOS Protein Expression in Primary Microglia by Western Blot
Objective: To determine the effect of 1400W on iNOS protein expression in stimulated primary microglia.
Materials:
-
Primary murine microglia
-
Complete cell culture medium
-
LPS
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary microglia in 6-well plates at an appropriate density to reach 80-90% confluency.
-
Treat the cells as described in Protocol 1 (adjusting volumes for a 6-well plate), including controls. A suggested treatment is LPS (100 ng/mL) with or without 1400W (e.g., 10-100 µM) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control to determine the relative change in iNOS expression.
Protocol 3: Assessment of 1400W Cytotoxicity in Primary Cells
Objective: To evaluate the potential cytotoxic effects of 1400W on primary cells using a lactate dehydrogenase (LDH) assay.
Materials:
-
Primary cells (e.g., macrophages or microglia)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate as described in Protocol 1.
-
Cell Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 1 µM to 200 µM).
-
Treat the cells with the different concentrations of 1400W for the desired duration (e.g., 24 or 48 hours).
-
Include the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release control (cells treated with lysis buffer provided in the kit)
-
-
-
LDH Assay:
-
After incubation, carefully collect the supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to measure the amount of LDH released into the medium.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of 1400W by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Signaling pathway of iNOS induction and inhibition by 1400W.
References
- 1. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 1400W on blocking lipopolysaccharide-induced microglial toxicity to preoligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1400W in Models of Neurodegenerative Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1400W is a highly potent and selective, slow, tight-binding inhibitor of the inducible nitric oxide synthase (iNOS) enzyme, with a Kd value of ≤ 7 nM.[1] In the context of neurodegenerative diseases, the overexpression of iNOS is a key event in the neuroinflammatory cascade, leading to the excessive production of nitric oxide (NO). This surplus NO contributes to nitrosative stress, mitochondrial dysfunction, and ultimately, neuronal cell death. By selectively targeting iNOS, 1400W presents a promising therapeutic strategy to mitigate these detrimental processes. These application notes provide a comprehensive overview of the use of 1400W in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
Under pathological conditions, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activate signaling pathways, including the c-Jun-NH2-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways. This activation leads to the transcriptional upregulation of the NOS2 gene, resulting in increased expression of the iNOS enzyme in glial cells (microglia and astrocytes) and neurons.[1][2] iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing large quantities of NO.
1400W acts as a selective inhibitor of iNOS, binding to the enzyme and blocking its catalytic activity. This inhibition reduces the overproduction of NO, thereby preventing the formation of damaging reactive nitrogen species (RNS) like peroxynitrite. The reduction in nitrosative stress helps to preserve mitochondrial function, reduce DNA damage, and ultimately protect neurons from apoptosis.
Application in Alzheimer's Disease Models
In models of Alzheimer's Disease (AD), the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles is associated with a chronic neuroinflammatory response, a key component of which is the upregulation of iNOS.[3]
Quantitative Data Summary
| Animal Model | 1400W Dosage and Administration | Key Quantitative Outcomes | Reference |
| Aβ₁₋₄₀-injected mice | Pre-treatment with an iNOS inhibitor | Significantly protected mice from Aβ₁₋₄₀-induced impairment of learning and memory. | [1] |
| APP/PS1 transgenic mice | 10 mg/kg, intraperitoneal (i.p.) injection, daily for 4 weeks | Reduced microglial activation by 40% in the hippocampus. Decreased levels of pro-inflammatory cytokines TNF-α and IL-1β by approximately 50% and 35%, respectively. Improved performance in the Morris water maze, with a 30% reduction in escape latency. | Fictional data for illustrative purposes |
Application in Parkinson's Disease Models
Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Neuroinflammation and iNOS-mediated nitrosative stress are implicated in this neurodegenerative process.[4]
Quantitative Data Summary
| Animal Model | 1400W Dosage and Administration | Key Quantitative Outcomes | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned rats | 20 mg/kg, subcutaneous (s.c.) injection, twice daily for 7 days, starting 2 days post-lesion | Provided significant neuroprotection of the nigrostriatal system. | Fictional data based on similar iNOS inhibitors[5] |
| MPTP-induced mouse model | 10 mg/kg, i.p. injection, daily for 14 days | Increased survival of dopaminergic neurons by 25%. Improved motor performance on the rotarod test by 35%. | Fictional data for illustrative purposes |
Application in Amyotrophic Lateral Sclerosis (ALS) Models
In Amyotrophic Lateral Sclerosis (ALS), the degeneration of motor neurons is associated with neuroinflammation, where iNOS is upregulated in both motor neurons and surrounding glial cells.[6]
Quantitative Data Summary
| Animal Model | 1400W Dosage and Administration | Key Quantitative Outcomes | Reference |
| SOD1 G93A transgenic mice | 5 mg/kg, i.p. injection, daily from 60 days of age | Delayed disease onset by an average of 10 days. Extended survival by approximately 15 days. | Fictional data for illustrative purposes |
| SOD1 G93A transgenic mice | 10 mg/kg, administered via drinking water, from 50 days of age | Reduced motor neuron loss in the spinal cord by 20%. Improved grip strength by 15% at 90 days of age. | Fictional data for illustrative purposes |
Experimental Protocols
Preparation and Administration of 1400W
-
Reagent: 1400W dihydrochloride (Tocris, Cat. No. 1639 or equivalent).
-
Vehicle: Prepare a stock solution of 1400W in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Preparation for Injection: On the day of injection, dilute the stock solution with the vehicle to the desired final concentration. For oral administration via drinking water, calculate the total daily dose required per cage and dissolve it in the appropriate volume of drinking water.
-
Administration:
-
Intraperitoneal (i.p.) injection: Administer the prepared 1400W solution using a 27-gauge needle. The injection volume should typically be 5-10 µL/g of body weight.
-
Subcutaneous (s.c.) injection: Inject the solution into the loose skin over the back of the neck.
-
Oral administration: Replace the drinking water in the animal cages with the 1400W solution. Prepare fresh solutions every 2-3 days.
-
Alzheimer's Disease Model: Aβ₁₋₄₀ Injection and Behavioral Testing
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Aβ₁₋₄₀ Preparation and Injection:
-
Dissolve Aβ₁₋₄₀ peptide in sterile PBS to a final concentration of 1 mg/mL and incubate at 37°C for 7 days to induce aggregation.
-
Anesthetize mice and place them in a stereotaxic frame.
-
Inject 3 µL of the aggregated Aβ₁₋₄₀ solution into the right lateral ventricle.
-
-
1400W Treatment: Administer 1400W (e.g., 10 mg/kg, i.p.) daily, starting 24 hours after Aβ₁₋₄₀ injection and continuing for the duration of the behavioral testing period.
-
Morris Water Maze Test:
-
Begin testing 7 days after Aβ₁₋₄₀ injection.
-
The maze consists of a circular pool filled with opaque water. A hidden platform is submerged in one quadrant.
-
For 5 consecutive days, conduct 4 trials per day where the mouse is released from a different starting quadrant and allowed to find the platform.
-
Record the escape latency (time to find the platform) for each trial.
-
On day 6, perform a probe trial where the platform is removed, and the mouse is allowed to swim for 60 seconds. Record the time spent in the target quadrant.
-
Parkinson's Disease Model: 6-OHDA Lesion and Motor Function Assessment
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
6-OHDA Lesion:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal pathway.
-
-
1400W Treatment: Begin 1400W administration (e.g., 20 mg/kg, s.c., twice daily) 2 days after the 6-OHDA lesion and continue for 7 days.
-
Rotarod Test:
-
Acclimatize the rats to the rotarod apparatus for 3 days prior to testing.
-
On the test day, place the rat on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials with a 15-minute inter-trial interval.
-
ALS Model: SOD1 G93A Mice and Neuromuscular Function Evaluation
-
Animal Model: SOD1 G93A transgenic mice.
-
1400W Treatment: Begin administration of 1400W (e.g., 5 mg/kg, i.p., daily) at a pre-symptomatic age (e.g., 60 days).
-
Grip Strength Test:
-
Perform weekly grip strength measurements starting from the initiation of treatment.
-
Allow the mouse to grasp a wire grid connected to a force meter.
-
Gently pull the mouse by its tail until it releases its grip.
-
Record the peak force exerted by the mouse.
-
Perform three to five trials and average the results.
-
Immunohistochemistry for iNOS and Neuronal Markers
-
Perfuse animals with 4% paraformaldehyde (PFA) and dissect the brain or spinal cord.
-
Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Cut 30 µm thick sections on a cryostat.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with primary antibodies overnight at 4°C (e.g., rabbit anti-iNOS and mouse anti-NeuN for neurons).
-
Wash sections with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides and visualize using a fluorescence microscope.
Western Blot for iNOS Pathway Proteins
-
Homogenize brain or spinal cord tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-phospho-JNK, anti-NF-κB).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of iNOS activation in neurodegeneration and the inhibitory action of 1400W.
References
- 1. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1400W Dihydrochloride in Sepsis-Induced Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] A key player in the pathophysiology of sepsis is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[3][4] This overproduction contributes to hypotension, vascular hyporeactivity, and tissue damage.[3][5] 1400W dihydrochloride is a potent and highly selective inhibitor of iNOS, making it a valuable tool for studying the role of iNOS in sepsis-induced inflammation and for exploring potential therapeutic strategies.[6][7] These application notes provide detailed protocols for using this compound in both in vitro and in vivo models of sepsis.
Mechanism of Action
1400W is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[6][7] It is competitive with the iNOS substrate L-arginine.[6] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) is a key advantage, as constitutive eNOS and nNOS activity are crucial for maintaining physiological functions.[7] By specifically inhibiting iNOS, 1400W allows researchers to dissect the specific contributions of this enzyme to the inflammatory cascade during sepsis.[8] The inhibition of iNOS by 1400W leads to a reduction in the production of NO, which in turn can mitigate downstream inflammatory signaling pathways and reduce cellular damage.[9][10]
Signaling Pathways
During sepsis, pathogens or their components (like lipopolysaccharide, LPS) trigger pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[11][12] This initiates downstream signaling cascades, prominently featuring the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[11][13] These transcription factors translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including iNOS and various cytokines like TNF-α, IL-1β, and IL-6.[14][15][16] The resulting "cytokine storm" and excessive NO production from iNOS contribute significantly to the pathophysiology of sepsis.[13][17] 1400W, by inhibiting iNOS, can help to break this inflammatory cycle.
Caption: NF-κB and MAPK signaling pathways leading to iNOS induction in sepsis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 1400W in models of inflammation and sepsis.
Table 1: Effect of 1400W on Pro-inflammatory Cytokine Levels in Serum (Rat DFP Model) [9]
| Cytokine | Treatment Group | Concentration (pg/mL) - 8 Days Post-DFP | Concentration (pg/mL) - 15 Days Post-DFP |
| IL-1β | DFP + Vehicle | ~350 | ~300 |
| DFP + 1400W (10 mg/kg) | ~200 | ~150 | |
| DFP + 1400W (15 mg/kg) | ~150 | ~100*** | |
| IL-6 | DFP + Vehicle | ~400 | ~350 |
| DFP + 1400W (10 mg/kg) | No significant effect | ~200** | |
| DFP + 1400W (15 mg/kg) | ~250 | ~150 | |
| TNF-α | DFP + Vehicle | ~250 | ~200 |
| DFP + 1400W (10 mg/kg) | ~150* | ~100** | |
| DFP + 1400W (15 mg/kg) | ~100** | ~50 | |
| MCP-1 | DFP + Vehicle | ~500 | ~400 |
| DFP + 1400W (10 mg/kg) | No significant effect | ~250** | |
| DFP + 1400W (15 mg/kg) | ~300 | ~200*** | |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to DFP + Vehicle. Data are approximate values derived from graphical representations in the source. |
Table 2: Effect of 1400W on Serum Nitro-oxidative Stress Markers (Rat DFP Model) [9]
| Marker | Treatment Group | Level (Arbitrary Units) - 8 Days Post-DFP | Level (Arbitrary Units) - 15 Days Post-DFP |
| Nitrite | DFP + Vehicle | ~1.8 | ~1.6 |
| DFP + 1400W (10 mg/kg) | No significant effect | No significant effect | |
| DFP + 1400W (15 mg/kg) | ~1.2 | ~1.0 | |
| ROS | DFP + Vehicle | ~2.5 | Not reported |
| DFP + 1400W (10 mg/kg) | No significant effect | Not reported | |
| DFP + 1400W (15 mg/kg) | ~1.5 | Not reported | |
| p < 0.05, **p < 0.01 compared to DFP + Vehicle. Data are approximate values derived from graphical representations in the source. |
Table 3: Effect of 1400W on Survival in a Murine LPS-Induced Endotoxic Shock Model [1]
| Treatment Group | Survival Rate (%) |
| LPS + Vehicle | ~25% |
| LPS + 1400W (10 mg/kg) | ~50% |
| p < 0.05 compared to LPS + Vehicle. Data are approximate values derived from graphical representations in the source. |
Experimental Protocols
In Vitro Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages
This protocol describes how to assess the efficacy of 1400W in inhibiting nitric oxide production in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in sterile water)[7]
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for nitrite determination
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with 1400W: Remove the medium and replace it with fresh medium containing various concentrations of 1400W (e.g., 1, 10, 50, 100 µM).[6][18] Include a vehicle control (medium only). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression. Include a control group of cells with 1400W but without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Compare the nitrite levels in the LPS-stimulated group with those in the groups pre-treated with 1400W.
Caption: Workflow for in vitro testing of 1400W in macrophages.
In Vivo Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
The CLP model is a widely used and clinically relevant model of sepsis that mimics the polymicrobial nature of human sepsis.[19]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
3-0 silk suture
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the mice for 12 hours before surgery with free access to water.
-
1400W Administration: Dissolve 1400W in sterile saline. Administer 1400W (e.g., 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 1 hour prior to CLP surgery.[1][6] The control group should receive an equivalent volume of saline.
-
Anesthesia and Surgery:
-
Anesthetize the mouse.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[20]
-
Post-operative Care and Monitoring:
-
Place the mice in a clean cage on a warming pad to maintain body temperature.
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, altered respiration).
-
Record survival at predetermined time points (e.g., every 6 hours for 72 hours).
-
-
Endpoint Analysis: At a specified time point (e.g., 24 hours), mice can be euthanized for sample collection.
-
Collect blood for cytokine analysis (e.g., ELISA) and measurement of serum markers of organ damage (e.g., ALT, AST, creatinine).
-
Harvest organs (e.g., lungs, liver, kidneys) for histological analysis or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[21]
-
Caption: Experimental workflow for the in vivo CLP sepsis model with 1400W treatment.
Conclusion
This compound is a critical research tool for investigating the role of iNOS in the complex inflammatory environment of sepsis. Its high selectivity allows for the targeted study of iNOS-mediated pathways, providing valuable insights into disease pathogenesis and potential therapeutic interventions. The protocols outlined above provide a framework for utilizing 1400W in both cellular and animal models of sepsis-induced inflammation. Researchers should optimize dosages and time points based on their specific experimental questions and models.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-dose extracorporeal shock wave attenuates sepsis-related acute lung injury by targeting mitochondrial dysfunction and pyroptosis crosstalk in type II alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of nitric oxide in sepsis--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. atsjournals.org [atsjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | iNOS | Tocris Bioscience [tocris.com]
- 8. Nitric oxide in trauma and sepsis - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 10. 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Frontiers | Enhancing acute inflammatory and sepsis treatment: superiority of membrane receptor blockade [frontiersin.org]
- 13. biolife-publisher.it [biolife-publisher.it]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction [frontiersin.org]
- 17. sinobiological.com [sinobiological.com]
- 18. Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1beta-induced suppression of pancreatic islet function in vitro and multiple low-dose streptozotocin-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jcritintensivecare.org [jcritintensivecare.org]
- 20. escholarship.org [escholarship.org]
- 21. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Experimental Use of 1400W in Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key mediator in the inflammatory cascade is nitric oxide (NO), produced in high concentrations by the inducible nitric oxide synthase (iNOS) enzyme. The selective iNOS inhibitor, N-(3-(Aminomethyl)benzyl)acetamidine, commonly known as 1400W, has emerged as a valuable tool for investigating the role of iNOS in IBD pathogenesis and as a potential therapeutic agent.[1][2] 1400W is a slow, tight-binding inhibitor of human iNOS and exhibits high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a precise instrument for dissecting the contributions of inducible NO production in inflammatory processes.[3]
These application notes provide a comprehensive overview of the experimental use of 1400W in preclinical models of IBD, including detailed protocols, quantitative data from key studies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Efficacy of 1400W in Preclinical IBD Models
The following tables summarize the quantitative effects of 1400W in various experimental models of colitis.
Table 1: Effect of 1400W on Inflammatory Parameters in TNBS-Induced Colitis in Rats
| Parameter | Vehicle Treatment | 1400W (5 mg/kg, s.c. t.i.d.) | % Reduction | 1400W (10 mg/kg, s.c. t.i.d.) | % Reduction | Reference |
| Inflammatory Edema Formation | - | - | 56% | - | 95% | [4] |
| Neutrophil Infiltration (MPO Activity) | - | - | 68% | - | 63% | [4] |
| Mucosal Lesion Size | - | - | 19% | - | 26% | [4] |
MPO: Myeloperoxidase; s.c.: subcutaneous; t.i.d.: three times a day.
Table 2: Effect of 1400W on Cytokine Release from Ulcerative Colitis Mucosal Explants
| Cytokine | Control | 1400W | % Suppression | Reference |
| TNF-α | - | - | 66% | [5] |
| IL-6 | - | - | 27% | [5] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Table 3: Effect of 1400W on Electrogenic Ion Transport in Murine Colitis Models
| Colitis Model | Treatment | Effect on EFS Response | Reference |
| TNBS-induced Colitis | 1400W | Partial Restoration | [6] |
| DSS-induced Colitis | 1400W | Partial Restoration | [6] |
EFS: Electrical Field Stimulation.
Signaling Pathways and Experimental Workflow
iNOS Signaling Pathway in Inflammatory Bowel Disease
The following diagram illustrates the central role of the iNOS pathway in the inflammatory cascade of IBD. Pro-inflammatory cytokines, released by immune cells, trigger the expression of iNOS in various cell types, including epithelial cells and macrophages. The resulting overproduction of nitric oxide contributes to tissue damage and perpetuates the inflammatory response.
Caption: The iNOS signaling pathway in IBD.
General Experimental Workflow for Testing 1400W in a Murine Colitis Model
This diagram outlines a typical experimental procedure for inducing colitis in mice and evaluating the therapeutic efficacy of 1400W.
Caption: A typical experimental workflow for evaluating 1400W in murine colitis.
Experimental Protocols
Protocol 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS) in Mice
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of DSS Solution: Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and should be determined empirically.[7]
-
Induction of Colitis: Replace the regular drinking water of 8-12 week old mice with the DSS solution.[8] Administer the DSS-containing water ad libitum for 5-7 consecutive days.[9][10] Control mice should receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination: At the end of the induction period, euthanize the mice and collect colonic tissue for analysis.
Protocol 2: Induction of Colitis with 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) in Mice and Rats
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
Phosphate-buffered saline (PBS)
-
Flexible catheter
-
Appropriate rodent strain (e.g., BALB/c mice or Sprague-Dawley rats)
Procedure:
-
Animal Preparation: Fast the animals for 24 hours with free access to water before TNBS administration.
-
Preparation of TNBS Solution: Dissolve TNBS in 50% ethanol. A common dose for mice is 2.5 mg of TNBS in 100 µL of 50% ethanol.[10] For rats, a typical dose is 10 mg of TNBS in 0.25 mL of 50% ethanol.
-
Intrarectal Administration: Lightly anesthetize the animal. Gently insert a flexible catheter approximately 3-4 cm into the colon. Slowly instill the TNBS solution.[11]
-
Post-instillation: Hold the animal in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
Monitoring and Termination: Monitor the animals daily for clinical signs of colitis. Euthanize the animals at a predetermined time point (e.g., 24 hours for acute models) for tissue collection and analysis.[4]
Protocol 3: Administration of 1400W in a Murine Colitis Model
Materials:
-
1400W dihydrochloride
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of 1400W Solution: Dissolve 1400W in sterile saline to the desired concentration.
-
Administration: Administer 1400W via subcutaneous injection. A reported effective dosing regimen in a rat TNBS colitis model is 5 or 10 mg/kg, administered three times a day (t.i.d.).[4] The timing of the first dose can be before, at the same time as, or after the induction of colitis, depending on the experimental design (prophylactic vs. therapeutic).
-
Control Group: The vehicle control group should receive subcutaneous injections of sterile saline on the same schedule.
-
Monitoring and Analysis: Follow the monitoring and analysis procedures as described in the respective colitis induction protocols.
Protocol 4: Assessment of Colonic Inflammation
1. Disease Activity Index (DAI):
-
Calculate a daily DAI score for each animal based on a scoring system that typically includes weight loss, stool consistency, and rectal bleeding.
2. Macroscopic Assessment:
-
After euthanasia, excise the colon and measure its length and weight.
-
Score the macroscopic damage based on the presence of hyperemia, edema, ulceration, and the extent of inflammation.
3. Histological Analysis:
-
Fix a segment of the colon in 10% buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
Score the microscopic damage based on the severity of inflammation, extent of injury, crypt damage, and infiltration of inflammatory cells.[12][13]
4. Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed piece of colonic tissue.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.[14][15]
5. Cytokine Analysis:
-
Homogenize colonic tissue or culture colonic explants.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or quantitative PCR.[16][17]
Conclusion
The selective iNOS inhibitor 1400W is a powerful tool for investigating the role of nitric oxide in the pathophysiology of inflammatory bowel disease. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the mechanisms of IBD and evaluating novel therapeutic strategies targeting the iNOS pathway. Careful consideration of the specific IBD model, the timing and dosage of 1400W administration, and the endpoints being measured is crucial for obtaining robust and reproducible results.
References
- 1. Nitric oxide in inflammatory bowel disease. | Vanderbilt University Medical Center [medsites.vumc.org]
- 2. Nitric oxide in inflammatory bowel disease: a universal messenger in an unsolved puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of acute experimental colitis by a highly selective inducible nitric-oxide synthase inhibitor, N-[3-(aminomethyl)benzyl]acetamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of pro-inflammatory cytokine release by selective inhibition of inducible nitric oxide synthase in mucosal explants from patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting Inducible Nitric Oxide Synthase in Enteric Glia Restores Electrogenic Ion Transport in Mice with Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. socmucimm.org [socmucimm.org]
- 10. advances.umw.edu.pl [advances.umw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. Histologic scoring indices for evaluation of disease activity in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 15. Effects of Antioxidant Therapy on Leukocyte Myeloperoxidase and Cu/Zn-Superoxide Dismutase and Plasma Malondialdehyde Levels in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammatory Cytokine Gene Expression in Mesenteric Adipose Tissue during Acute Experimental Colitis | PLOS One [journals.plos.org]
- 17. Cytokines in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 1400W Efficacy in Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1400W, also known as N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] iNOS is often overexpressed in various tumor types, and its activity has been linked to tumor progression, angiogenesis, and resistance to therapy. By selectively inhibiting iNOS, 1400W presents a targeted approach to cancer therapy. These application notes provide detailed protocols for assessing the efficacy of 1400W in inhibiting tumor growth, both in vitro and in vivo.
Mechanism of Action
1400W is a slow, tight-binding inhibitor of human iNOS, demonstrating over 5,000-fold selectivity for iNOS compared to endothelial NOS (eNOS).[4] It acts as an irreversible or very slowly reversible inhibitor.[1][4] The inhibition of iNOS by 1400W leads to a reduction in the production of nitric oxide (NO), a signaling molecule implicated in tumor growth and survival.[5] The primary signaling pathway targeted by 1400W is the iNOS-mediated NO signaling cascade.
iNOS Signaling Pathway Inhibition by 1400W
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1400w Dihydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 1400W Dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is significantly more soluble in aqueous solutions than in organic solvents.[1] It is soluble in aqueous buffers like PBS (pH 7.2) at concentrations greater than 10 mg/mL and in water at up to 100 mg/mL, though ultrasonication may be required.[1][2] In organic solvents such as DMSO, ethanol, and N,N-dimethylformamide (DMF), its solubility is typically less than 0.25 mg/mL.[1]
Q2: My this compound is not dissolving in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound in water, consider the following:
-
Ultrasonication: Using an ultrasonic bath can aid in dissolution.[2]
-
Concentration: Ensure you are not exceeding the solubility limit. While solubility can reach up to 100 mg/mL, it is recommended to start with a lower concentration.[2]
-
pH: The solubility of this compound can be pH-dependent. Using a buffer, such as PBS at pH 7.2, can ensure a stable pH and improve solubility to >10 mg/mL.[1]
Q3: Can I prepare a stock solution of this compound and store it?
A3: Yes, but the choice of solvent is critical for stability.
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh daily.[1]
-
Organic Stock Solutions: For long-term storage, it is recommended to prepare stock solutions in organic solvents like DMSO, ethanol, or DMF at a concentration of less than 0.25 mg/mL.[1] These stock solutions can be stored at -20°C for up to six months or at -80°C for up to six months.[1][2][3]
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo administration, this compound can be dissolved in isotonic saline.[2] Alternatively, a multi-component solvent system can be used. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
10% DMSO and 90% (20% SBE-β-CD in saline).[2]
-
10% DMSO and 90% corn oil.[2] These formulations can achieve a solubility of ≥ 2 mg/mL.[2]
Q5: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower. To mitigate this:
-
Lower the Stock Concentration: If possible, use a more dilute organic stock solution.
-
Stir Vigorously: Add the organic stock dropwise to the aqueous buffer while stirring vigorously to ensure rapid mixing.
-
Use a Surfactant: Including a small amount of a biocompatible surfactant like Tween-80 in your final aqueous solution can help to maintain solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous solution | The solution is supersaturated, or the compound is unstable in the aqueous buffer. | Prepare the aqueous solution fresh for each experiment.[1] Consider using ultrasonication to redissolve the precipitate.[2] Ensure the pH of the buffer is appropriate (e.g., PBS at pH 7.2).[1] |
| Low solubility in organic solvents | This compound has inherently low solubility in many organic solvents. | Do not exceed a concentration of 0.25 mg/mL for stock solutions in DMSO, ethanol, or DMF.[1] For higher concentrations, aqueous solvents are more suitable. |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Always prepare aqueous solutions fresh on the day of use.[1] Store the solid compound at -20°C.[1] |
| Difficulty dissolving for in vivo use | The chosen solvent is not suitable for the required concentration. | For higher concentrations (≥ 2 mg/mL), use a co-solvent system such as 10% DMSO in combination with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2] |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| Aqueous Solutions | ||
| Water | 100 mg/mL (399.73 mM) | Requires ultrasonication.[2] |
| Water | 25.02 mg/mL (100 mM) | |
| PBS (pH 7.2) | >10 mg/mL | |
| Organic Solvents | ||
| DMSO | 20 mg/mL (79.95 mM) | Requires ultrasonication.[2] |
| DMSO | 35 mg/mL (139.9 mM) | Use fresh DMSO as moisture absorption can reduce solubility.[4] |
| DMSO | Soluble | |
| Ethanol | <0.25 mg/mL | Suitable for stock solutions.[1] |
| N,N-Dimethylformamide (DMF) | <0.25 mg/mL | Suitable for stock solutions.[1] |
| Methanol | Soluble | |
| In Vivo Formulations | ||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2 mg/mL (7.99 mM) | Add solvents one by one in the specified order.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2 mg/mL (7.99 mM) | Add solvents one by one in the specified order.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2 mg/mL (7.99 mM) | Add solvents one by one in the specified order.[2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the tube.
-
Vortex briefly to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.
-
If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm filter.[3]
-
Use the solution immediately, as aqueous solutions are not stable.[1]
Protocol 2: Preparation and Storage of an Organic Stock Solution
-
Weigh the appropriate amount of this compound into a sterile, chemically resistant vial.
-
Add the desired volume of an appropriate organic solvent (e.g., DMSO, ethanol, or DMF) to achieve a concentration of ≤ 0.25 mg/mL.[1]
-
Vortex the vial until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to six months.[1]
Protocol 3: Preparation of an In Vivo Formulation (Co-solvent method)
-
Prepare the individual components of the co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Weigh the required amount of this compound and dissolve it first in the DMSO portion.
-
Sequentially add the other solvents in the specified order (PEG300, then Tween-80, then saline), vortexing thoroughly after each addition to ensure a clear solution.[2]
-
Administer the final formulation to the animal model as per your experimental design.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound dissolution.
References
stability of 1400w Dihydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1400W Dihydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How soluble is this compound in aqueous solutions?
A1: this compound is highly soluble in aqueous systems. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is greater than 10 mg/mL.[1] It is also soluble in water, with a maximum concentration of about 25.02 mg/mL.[2]
Q2: How stable is this compound in aqueous solutions?
A2: While highly soluble, this compound is less stable in aqueous solutions compared to organic solvents.[1] It is strongly recommended to prepare aqueous solutions fresh daily for experimental use to ensure compound integrity and obtain reliable results.[1]
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for extended periods due to its limited stability.[1] If a clear aqueous solution is prepared, it may be stored at 4°C for frequent use over a week, but preparing it fresh is the best practice.[3] For longer-term storage, it is advisable to prepare stock solutions in organic solvents.[1]
Q4: What are the recommended solvents for preparing stock solutions of this compound?
A4: For long-term storage, stock solutions can be prepared in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide (DMF).[1] The solubility in these organic solvents is generally lower than in aqueous systems (typically less than 0.25 mg/mL for ethanol, DMF, and DMSO).[1]
Q5: How should I store the solid compound and stock solutions?
A5: The solid form of this compound should be stored at -20°C.[1][4] Stock solutions prepared in organic solvents are stable for up to six months when stored at -20°C.[1] Some sources suggest storage at -80°C for up to one year for stock solutions.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results with aqueous solutions. | Degradation of this compound in the aqueous solution over time. | Prepare fresh aqueous solutions for each experiment.[1] If using a stock solution, ensure it has been stored correctly and is within its stability period. |
| Precipitation observed when diluting an organic stock solution into an aqueous buffer. | The concentration of the organic solvent may be too high in the final aqueous solution, causing the compound to precipitate. The compound may be less soluble in the final buffer conditions (e.g., pH, ionic strength). | Minimize the volume of the organic stock solution added to the aqueous buffer. Ensure the final concentration of the organic solvent is low. Consider gentle warming or sonication to aid dissolution. Prepare the working solution immediately before use.[3] |
| Difficulty dissolving the solid this compound. | The compound may adhere to the vial. | Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom before adding the solvent.[3] |
| Loss of compound activity over time. | Improper storage of the solid compound or stock solutions. Repeated freeze-thaw cycles of the stock solution. | Store the solid compound at -20°C.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[3] |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | >10 mg/mL | [1] |
| PBS (pH 7.2) | >10 mg/mL | [1] |
| Ethanol | <0.25 mg/mL | [1] |
| N,N-dimethylformamide (DMF) | <0.25 mg/mL | [1] |
| DMSO | <0.25 mg/mL | [1] |
| Methanol | Soluble | [4] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid | - | -20°C | ≥ 4 years | [4] |
| Stock Solution | Organic (DMSO, Ethanol, DMF) | -20°C | 6 months | [1] |
| Stock Solution | Organic | -80°C | 1 year | [3] |
| Aqueous Solution | Aqueous Buffer | - | Prepare fresh daily | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from Solid
-
Weigh the required amount of this compound powder. For small quantities, it is often recommended to use the entire content of the vial to avoid weighing errors.[3]
-
Add the desired aqueous buffer (e.g., PBS, pH 7.2) directly to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved.[5]
-
Use the freshly prepared solution immediately for your experiment.[1]
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock Solution
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C.[1][3]
-
Prior to the experiment, thaw a single aliquot of the stock solution.
-
Dilute the organic stock solution into the desired aqueous buffer or isotonic saline to achieve the final working concentration.[1]
-
Ensure the final concentration of the organic solvent is low to prevent precipitation and minimize any potential effects on the experiment.
-
Use the diluted aqueous solution immediately.
Visualizations
Caption: Recommended workflows for preparing this compound solutions.
Caption: Stability comparison of this compound in aqueous vs. organic solutions.
Caption: Mechanism of action of this compound as an iNOS inhibitor.
References
troubleshooting off-target effects of 1400w Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1400W Dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
General Considerations
1. How should I prepare and store this compound solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Storage of Dry Compound: It is recommended to store the product as supplied at –20 °C.
-
Aqueous Solutions: this compound is soluble in aqueous systems like PBS (pH 7.2) at concentrations greater than 10 mg/ml. However, the compound is less stable in aqueous solutions, and it is best to prepare these fresh daily.
-
Organic Solvent Stock Solutions: Stock solutions can be prepared in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide. The solubility in these solvents is typically less than 0.25 mg/ml. These stock solutions can be stored at –20 °C for up to six months. Before use in biological experiments, the organic stock solution should be diluted into an aqueous buffer or isotonic saline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing the expected inhibitory effect of 1400W on iNOS activity. What could be the reason?
Several factors could contribute to a perceived lack of effect. Here’s a troubleshooting guide:
-
Compound Stability: As mentioned, 1400W is less stable in aqueous solutions. Ensure that your aqueous solutions are prepared fresh for each experiment. If you are using a stock solution in an organic solvent, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
iNOS Induction: Confirm that iNOS is being robustly induced in your experimental system. You can do this by measuring iNOS protein levels by Western blot or iNOS mRNA levels by RT-qPCR in your positive control (stimulated but untreated) samples.
-
Assay Sensitivity: The sensitivity of your nitric oxide (NO) detection method is crucial. For cell culture supernatants, the Griess assay is commonly used to measure nitrite, a stable breakdown product of NO. Ensure your assay is sensitive enough to detect changes in NO production. Consider using a commercially available high-sensitivity nitric oxide synthase activity assay kit.
-
Timing of Treatment: 1400W is a slow, tight-binding inhibitor of iNOS. The timing of its addition relative to the induction of iNOS can be critical. For in vitro experiments, pre-incubation with 1400W before or concurrently with the stimulating agent (e.g., LPS and IFN-γ) is often necessary.
-
Cell Permeability: While 1400W is cell-permeable, its uptake and intracellular concentration can vary between cell types. You may need to optimize the concentration and incubation time for your specific cell line.
Q2: I am observing unexpected cellular effects that do not seem to be related to iNOS inhibition. Could this be an off-target effect?
While 1400W is highly selective for iNOS, it is essential to rigorously control your experiments to rule out other possibilities before concluding an off-target effect.
-
High Selectivity: 1400W is reported to be at least 5,000-fold more selective for human iNOS than for eNOS and has a Ki of 2 µM for nNOS and 50 µM for eNOS, compared to a Kd of 7 nM for iNOS. This high selectivity makes direct off-target effects on other NOS isoforms unlikely at typical working concentrations.
-
Vehicle Controls: Always include a vehicle control in your experiments. This will help you determine if the solvent used to dissolve the 1400W (e.g., DMSO) is causing any of the observed effects.
-
Positive and Negative Controls: Use appropriate positive controls (e.g., a known inducer of the observed effect) and negative controls (e.g., an inactive structural analog of 1400W, if available) to help interpret your results.
-
Dose-Response Curve: Perform a dose-response experiment to see if the unexpected effect correlates with the concentration of 1400W. An off-target effect might have a different dose-response relationship than the on-target iNOS inhibition.
-
Rescue Experiments: If possible, try to "rescue" the phenotype by adding exogenous NO (e.g., using an NO donor) to see if the effect is indeed due to the lack of NO production.
-
Alternative iNOS Inhibitors: To confirm that the observed effect is due to iNOS inhibition, consider using another structurally different but highly selective iNOS inhibitor. If you observe the same effect, it is more likely to be a consequence of iNOS inhibition rather than an off-target effect of 1400W.
Q3: My in vivo experiment with 1400W did not yield the expected results. What should I consider?
In vivo experiments introduce additional complexities. Here are some factors to consider:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The route of administration, dose, and dosing frequency will influence the concentration and duration of 1400W at the target site. You may need to perform PK/PD studies to optimize your dosing regimen.
-
Bioavailability: Ensure that 1400W is reaching the target tissue at a sufficient concentration to inhibit iNOS.
-
Timing of Intervention: The timing of 1400W administration in relation to the disease model induction is critical. For example, in a model of traumatic brain injury, treatment with 1400W at 18 hours post-injury showed a protective effect, whereas treatment at 24 hours did not.[1]
-
Animal Model Specifics: The role of iNOS can vary between different animal models and disease states. It is crucial to have a strong rationale for iNOS inhibition in your specific model.
Data Presentation
Table 1: Selectivity and Potency of this compound
| Target | Species | Potency (Kd/Ki) | Selectivity vs. iNOS | Reference |
| iNOS | Human | 7 nM (Kd) | - | |
| nNOS | Human | 2 µM (Ki) | ~285-fold | |
| eNOS | Human | 50 µM (Ki) | ~7142-fold | |
| iNOS vs eNOS | Rat (in vitro) | >1,000-fold | - | |
| iNOS vs eNOS | Rat (in vivo) | >50-fold | - |
Experimental Protocols
Protocol 1: General In Vitro iNOS Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of 1400W on iNOS activity in cultured cells.
-
Cell Seeding: Plate your cells of interest (e.g., RAW 264.7 macrophages) in a suitable culture plate and allow them to adhere overnight.
-
Pre-treatment with 1400W: Prepare fresh dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 1400W (and a vehicle control). Incubate for a predetermined time (e.g., 1-2 hours).
-
iNOS Induction: Add the iNOS-inducing stimuli (e.g., a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)) to the wells.
-
Incubation: Incubate the cells for a period sufficient to allow for iNOS expression and NO production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant for the measurement of nitrite.
-
Nitrite Measurement (Griess Assay):
-
Add Griess reagents to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Plot the nitrite concentration against the concentration of 1400W to determine the IC50 value.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay from Cell Lysates
This protocol describes a method to measure NOS activity directly in cell or tissue lysates.
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
NOS Activity Reaction:
-
In a microplate, add a defined amount of protein lysate to a reaction mixture. A typical reaction mixture contains buffer (e.g., HEPES), L-arginine (the substrate), and NADPH (a cofactor).
-
Include a blank sample that contains all reaction components except NADPH.[2]
-
To measure Ca2+-independent iNOS activity, the reaction buffer should be calcium-free and contain a calcium chelator (e.g., EGTA).
-
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 60-120 minutes).[2]
-
Detection: Measure the product of the reaction. Common methods include:
-
L-citrulline formation: Using radiolabeled L-arginine and quantifying the formation of radiolabeled L-citrulline.
-
Nitrite/Nitrate formation: Measuring the accumulation of nitrite and nitrate using the Griess assay after converting nitrate to nitrite with nitrate reductase.
-
-
Data Calculation: Calculate the NOS activity, typically expressed as pmol of product formed per minute per mg of protein.
Visualizations
Caption: The iNOS signaling pathway and the point of inhibition by 1400W.
Caption: A general experimental workflow for testing the efficacy of 1400W.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
optimizing 1400w Dihydrochloride concentration for maximum iNOS inhibition
Welcome to the technical support center for 1400W Dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: 1400W is a slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It acts as a competitive inhibitor with respect to the substrate L-arginine, and its inhibitory activity is dependent on the cofactor NADPH.[2] The inhibition is either irreversible or extremely slowly reversible, leading to a sustained reduction in iNOS activity.[2]
Q2: How selective is 1400W for iNOS over other NOS isoforms?
A2: 1400W exhibits a high degree of selectivity for iNOS. It is reported to be over 5,000-fold more selective for human iNOS compared to endothelial NOS (eNOS) and over 200-fold more selective compared to neuronal NOS (nNOS).[3] In rat models, it has been shown to be more than 50-fold more potent against iNOS than eNOS.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the solid product as supplied at -20°C.[2][4][5] Stock solutions made in organic solvents like DMSO can also be stored at -20°C for up to six months.[2] Aqueous solutions are less stable and should be prepared fresh daily.[2]
Q4: How do I prepare a stock solution of this compound?
A4: Stock solutions can be prepared in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide.[2] However, the solubility in these solvents is typically low (less than 0.25 mg/ml).[2] For aqueous experiments, 1400W is more soluble in aqueous buffers like PBS (pH 7.2) at concentrations greater than 10 mg/ml.[2] It is advisable to prepare aqueous solutions fresh for each experiment due to lower stability.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of 1400W in aqueous solution. | Aqueous solutions of 1400W are less stable.[2] Always prepare fresh aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent cell culture conditions. | Ensure consistent cell density, passage number, and stimulation conditions (e.g., LPS/IFNγ concentration and timing) to induce iNOS expression uniformly. |
| Variability in compound dispensing. | When diluting the organic stock solution into aqueous buffers, ensure rapid and thorough mixing to avoid precipitation and ensure a homogenous solution.[2] |
Issue 2: Determining the Optimal Concentration
The reported effective concentrations of 1400W vary significantly across different studies, ranging from nanomolar to micromolar ranges. This is often a point of confusion.
-
Understanding the Discrepancy: The dissociation constant (Kd) for 1400W with iNOS is very low (≤ 7 nM), indicating high-affinity binding in cell-free assays.[1][6] However, in cell-based assays, higher concentrations (e.g., 1 µM to 100 µM) are often used.[1] This is likely due to factors such as cell permeability, intracellular metabolism, and the need to achieve sufficient intracellular concentrations to effectively inhibit the enzyme.
-
Recommendation: It is crucial to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal concentration for maximal iNOS inhibition with minimal off-target effects. A starting range of 1 µM to 100 µM is a reasonable starting point for cell-based assays.
Issue 3: Solubility Problems
| Potential Cause | Troubleshooting Step |
| Low solubility in organic solvents. | This compound has limited solubility in organic solvents like DMSO (<0.25 mg/ml).[2] Do not attempt to make highly concentrated stock solutions in these solvents. |
| Precipitation upon dilution. | When diluting a DMSO stock into an aqueous medium, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. |
| Using old or hydrated DMSO. | Moisture-absorbing DMSO can reduce the solubility of 1400W.[1] Use fresh, anhydrous DMSO for preparing stock solutions. |
| Incorrect solvent choice. | For experiments requiring higher concentrations, direct dissolution in an aqueous buffer like PBS is recommended, as its solubility is significantly higher (>10 mg/ml).[2] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Enzyme Source |
| Kd | ≤ 7 nM | Cell-free iNOS |
| Ki | 2 µM | nNOS |
| Ki | 50 µM | eNOS |
Table 2: Reported Effective Concentrations in Cell-Based Assays
| Concentration | Cell Type/Model | Effect |
| 1 µM | RAW Macrophages (pre-treatment) | Significantly blunted LPS-induced iNOS expression. |
| 60 µM | Primary adult microglia | Reduced NO, 3-NT, and MDA production.[6][7] |
| 100 µM | RAW 264.7 cells | Abolished GAPDH-p300 binding induced by LPS/IFNγ.[1] |
| 100 µM | Primary BMDM | Inhibition of iNOS in LPS/IFNγ treated cells. |
Table 3: In Vivo Dosing of this compound
| Dose | Animal Model | Effect |
| 0.1-10 mg/kg (s.c.) | Rat | Inhibited LPS-induced vascular leakage.[6] |
| 20 mg/kg (i.m.) | Rat | Reduced DFP-induced iNOS and 3-NT upregulation.[3] |
| 20 mg/kg (s.c.) | Rat | Prevented ischemic brain injury.[8] |
| 2.5 mg/kg/h (osmotic pump) | Rat | Reduced neurofunctional impairment after stroke.[9] |
Experimental Protocols
Protocol: In Vitro iNOS Inhibition Assay using Griess Reagent
This protocol provides a general framework for assessing the inhibitory effect of 1400W on iNOS activity in cultured macrophages by measuring nitrite accumulation, a stable breakdown product of nitric oxide (NO).
1. Cell Culture and Stimulation: a. Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. b. The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (the same final concentration of the solvent used for 1400W, e.g., PBS or DMSO). c. Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS, 1 µg/ml) and interferon-gamma (IFNγ, 10 ng/ml) for 24 hours. Include an unstimulated control group.
2. Nitrite Measurement (Griess Assay): a. After the 24-hour incubation, collect 50 µl of the cell culture supernatant from each well. b. Add 50 µl of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µl of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample based on the standard curve. c. Determine the percentage of iNOS inhibition for each concentration of 1400W relative to the stimulated vehicle control. d. Plot the percentage of inhibition against the log of the 1400W concentration to determine the IC50 value.
Visualizations
Caption: iNOS induction and inhibition pathway.
Caption: Workflow for in vitro iNOS inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. agscientific.com [agscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of iNOS activity by 1400W decreases glutamate release and ameliorates stroke outcome after experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 1400w Dihydrochloride in experiments
Welcome to the technical support center for 1400W Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It functions as a slow, tight-binding inhibitor, meaning it associates with the iNOS enzyme slowly but forms a very stable complex.[1][3] Its primary mechanism of action is to block the synthesis of nitric oxide (NO) from L-arginine by iNOS, which is often upregulated in inflammatory conditions.[1] Due to its high selectivity, it has minimal effects on endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for studying the specific roles of iNOS in various biological processes.[2]
Q2: What is the recommended method for storing this compound?
For long-term stability, this compound as a solid should be stored at -20°C.[3]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in organic solvents like DMSO, ethanol, or N,N-dimethylformamide.[3] While the solubility in these solvents is limited (typically less than 0.25 mg/mL), these stock solutions are more stable and can be stored at -20°C for up to six months.[3]
Q4: Can I prepare aqueous stock solutions?
While this compound is highly soluble in aqueous buffers like PBS (>10 mg/mL at pH 7.2), it is significantly less stable in these solutions.[3] Therefore, it is strongly recommended to prepare aqueous solutions fresh for daily use.[3] Do not store aqueous solutions for extended periods.
Q5: Is this compound cell-permeable?
Yes, this compound is cell-permeable, allowing it to be used in in vitro cell culture experiments to target intracellular iNOS.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment.[3] If using a stock solution, ensure it has been stored properly at -20°C and is within the recommended 6-month shelf life for organic stocks. |
| Precipitation in Cell Culture Media | The organic solvent from the stock solution is not well-tolerated by the aqueous media, or the final concentration of 1400W is too high. | When diluting the organic stock solution into your aqueous experimental buffer or media, do so just before use.[3] Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Perform serial dilutions if necessary. |
| Inconsistent Experimental Results | Inconsistent preparation of this compound solutions. | Standardize your protocol for preparing and handling this compound solutions. Always prepare fresh aqueous solutions from a properly stored stock. |
| Unexpected Off-Target Effects | Although highly selective for iNOS, extremely high concentrations might affect other enzymes. | Use the lowest effective concentration of this compound as determined by a dose-response experiment. |
Experimental Protocols
Protocol: In Vitro iNOS Inhibition in Macrophages
This protocol describes a general method for assessing the inhibitory effect of this compound on iNOS activity in a macrophage cell line (e.g., RAW 264.7) by measuring nitrite production, a stable byproduct of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent Kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
iNOS Induction and Inhibition:
-
The following day, remove the old medium.
-
Add fresh medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Immediately add varying concentrations of this compound (prepared by diluting the stock solution in the medium). Include a vehicle control (DMSO) and a non-induced control.
-
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Use the Griess Reagent Kit to measure the nitrite concentration in the supernatant according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis: Construct a dose-response curve to determine the IC50 of this compound for iNOS inhibition.
Visualizations
Logical Workflow for Preventing Degradation
Caption: Workflow for proper storage and preparation of this compound.
iNOS Signaling Pathway and Inhibition by 1400W
References
Technical Support Center: In Vivo Use of 1400W
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective inducible nitric oxide synthase (iNOS) inhibitor, 1400W, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1400W and what is its primary mechanism of action?
1400W, or N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its primary mechanism of action is the irreversible or very slowly reversible, tight-binding inhibition of iNOS.[1] This selectivity is significantly higher for iNOS compared to other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for studying the specific roles of iNOS in various pathological conditions.[1]
Q2: What are the common routes of administration for 1400W in in vivo studies?
Common routes of administration for 1400W in animal models include:
-
Subcutaneous (s.c.) injection or infusion: This method has been used for both bolus administration and continuous delivery via osmotic pumps.[3][4]
-
Intraperitoneal (i.p.) injection: This is another frequently used route for systemic delivery.[5]
-
Intramuscular (i.m.) injection: This route has been utilized in some neurotoxicity models.[6]
The choice of administration route often depends on the specific experimental design, the desired pharmacokinetic profile, and the animal model being used.
Q3: What are typical dosage ranges for 1400W in different animal models?
Dosage of 1400W can vary significantly depending on the animal model, the disease context, and the administration route. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experiment.
| Animal Model | Species | Dosage | Administration Route | Reference |
| Neurotoxicity | Rat | 10-20 mg/kg/day | i.m. or daily injection | [6][7][8] |
| Traumatic Brain Injury | Rat | 20 mg/kg bolus followed by 2.2 mg/kg/h infusion | s.c. | [3] |
| Pulmonary Inflammation | Mouse | Daily i.p. injections followed by osmotic pump | i.p. & s.c. infusion | [4] |
| Tumor Growth | Mouse | 6-12 mg/kg/h continuous infusion | s.c. infusion | [2][9] |
| Endotoxin-induced vascular injury | Rat | 0.1-10 mg/kg | s.c. | [10] |
Troubleshooting Guide
Problem 1: I am not observing the expected therapeutic effect of 1400W in my in vivo model.
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Verify iNOS Expression and Activity: Confirm that your in vivo model exhibits significant upregulation of iNOS at the time of 1400W administration. The timing of iNOS induction can be transient.[3]
-
Optimize Dosage and Timing of Administration: The therapeutic window for 1400W can be narrow. The timing of administration relative to the disease insult is often critical. For instance, in a traumatic brain injury model, treatment initiated 18 hours post-injury was effective, while treatment at 24 hours was not.[3] The dose may also be insufficient. Efficacy has been shown to be dose-dependent in several studies.[7][8]
-
Check Bioavailability and Stability: Ensure that 1400W is being delivered effectively to the target tissue. While generally stable, improper storage or formulation could affect its activity. It is advisable to confirm the bioactivity of your 1400W batch in vitro before starting extensive in vivo experiments.[6]
-
Consider Model-Specific Factors: The role of iNOS can be highly context-dependent. In some models, iNOS may not be the primary driver of pathology. For example, 1400W failed to prevent hyperglycemia in a multiple low-dose streptozotocin-induced diabetes model, despite effectively inhibiting systemic NO production.[5]
Problem 2: I am observing unexpected side effects or toxicity.
While 1400W is known for its high selectivity, adverse effects can still occur, particularly at higher doses or with long-term administration.
-
Evaluate Dose-Dependent Toxicity: High concentrations of 1400W, especially over extended periods, may lead to toxicity.[8] It is recommended to conduct a pilot study to assess the maximum tolerated dose in your specific model.
-
Monitor Animal Health: Closely monitor animals for any signs of distress, weight loss, or behavioral changes.[11]
-
Assess Off-Target Effects: Although highly selective, at very high concentrations, the possibility of off-target effects on other NOS isoforms cannot be entirely ruled out. Consider measuring eNOS and nNOS activity if unexpected cardiovascular or neurological effects are observed.
Experimental Protocols & Visualizations
Key Signaling Pathway: iNOS-Mediated Pathophysiology
The diagram below illustrates the central role of iNOS in inflammatory and cellular stress pathways. Various stimuli, such as inflammatory cytokines and microbial products (LPS), can induce the expression of iNOS. The resulting overproduction of nitric oxide (NO) can lead to nitrosative stress, tissue damage, and modulation of inflammatory responses. 1400W acts by specifically inhibiting the enzymatic activity of iNOS, thereby blocking the downstream pathological effects of excessive NO.
Caption: Signaling pathway of iNOS inhibition by 1400W.
Experimental Workflow: Troubleshooting Lack of Efficacy
This workflow provides a logical sequence of steps to diagnose why 1400W may not be producing the desired effect in an in vivo experiment.
Caption: Logical workflow for troubleshooting 1400W efficacy.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1beta-induced suppression of pancreatic islet function in vitro and multiple low-dose streptozotocin-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 8. 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
assessing the bioavailability of 1400w Dihydrochloride in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1400W Dihydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its primary mechanism of action is to bind tightly to the iNOS enzyme, preventing the production of nitric oxide (NO) from L-arginine.[1] It shows significantly higher selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for studying the specific roles of iNOS in various pathological conditions.[3][4]
Q2: In which animal models has this compound been used?
A2: this compound has been utilized in a variety of animal models, primarily in rats and mice, to investigate the role of iNOS in conditions such as:
-
Traumatic brain injury[6]
-
Neuropathic pain[7]
-
Retinal diseases[8]
-
Endotoxin-induced vascular injury[1]
-
Tumor growth
-
Diabetes[9]
Q3: What are the recommended routes of administration for this compound in animal models?
A3: Based on published studies, this compound has been successfully administered via subcutaneous (s.c.), intraperitoneal (i.p.), and intramuscular (i.m.) injections.[2][4][6][7][9] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in aqueous solutions like phosphate-buffered saline (PBS) at a concentration of >10 mg/ml. It is recommended to prepare fresh aqueous solutions daily due to the compound's lower stability in aqueous systems. For stock solutions, organic solvents such as DMSO, ethanol, or N,N-dimethylformamide can be used, where it has lower solubility (<0.25 mg/ml), and these can be stored at -20°C for up to six months. Before administration, the organic stock solution should be diluted in an appropriate aqueous buffer or isotonic saline.
Q5: How can I assess the in vivo efficacy of this compound?
A5: The efficacy of this compound is typically assessed by measuring the inhibition of iNOS activity. This can be done indirectly by quantifying the levels of nitric oxide metabolites, such as nitrite and nitrate (NOx), in plasma, serum, or tissue homogenates using methods like the Griess assay or chemiluminescence.[9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | The concentration of the compound exceeds its solubility in the chosen solvent. | For aqueous solutions, ensure the concentration does not exceed 10 mg/mL in PBS (pH 7.2). If using an organic solvent for a stock solution, be aware of the lower solubility (<0.25 mg/mL). When diluting a stock solution, add the aqueous buffer slowly while vortexing to prevent precipitation. |
| The pH of the solution is not optimal. | Ensure the pH of the final formulation is within a physiologically acceptable range. This compound is soluble in PBS at pH 7.2. | |
| Inconsistent or lack of expected biological effect | Degradation of the compound. | Always prepare fresh aqueous solutions for daily use as 1400W is less stable in aqueous systems. Store stock solutions in organic solvents at -20°C for no longer than six months. |
| Suboptimal dosing or administration route. | Review the literature for doses and administration routes used in similar animal models.[2][4][6][7] Consider performing a dose-response study to determine the optimal dose for your specific model. | |
| Poor bioavailability. | While specific bioavailability data is limited, consider alternative administration routes that may offer better systemic exposure. For instance, if subcutaneous administration yields low efficacy, intraperitoneal or intramuscular routes could be explored. | |
| Difficulty in measuring plasma/serum levels of 1400W | The analytical method lacks the required sensitivity or is not validated. | Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of 1400W in biological matrices. This will be crucial for pharmacokinetic studies. |
| Rapid metabolism or clearance of the compound. | A detailed pharmacokinetic study would be necessary to understand the metabolic fate and clearance rate of 1400W in your animal model. This would involve collecting blood samples at various time points after administration. | |
| Adverse reactions in animals post-administration | The vehicle used for administration is causing toxicity. | Ensure the chosen vehicle is well-tolerated by the animal model at the administered volume. When using DMSO, keep the final concentration low to avoid toxicity. |
| The pH of the formulation is too acidic or alkaline. | Check the pH of your final formulation and adjust it to a physiological range (typically pH 7.2-7.4) before administration. |
Quantitative Data
Due to the limited publicly available pharmacokinetic data for this compound, the following table presents a hypothetical but realistic summary of expected pharmacokinetic parameters in rodents. This table is for illustrative purposes and should be confirmed by experimental studies.
| Parameter | Mouse | Rat |
| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Dose (mg/kg) | 10 | 20 |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 |
| Cmax (ng/mL) | 500 - 1000 | 800 - 1500 |
| AUC (ng*h/mL) | 1500 - 3000 | 4000 - 8000 |
| Half-life (h) | 2 - 4 | 3 - 6 |
| Bioavailability (%) | ~40-60 | ~50-70 |
Disclaimer: This data is illustrative and not based on published, peer-reviewed pharmacokinetic studies. Researchers should conduct their own pharmacokinetic assessments.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Aqueous Solution Preparation (for immediate use):
-
Weigh the desired amount of this compound powder.
-
Dissolve it in sterile phosphate-buffered saline (PBS, pH 7.2) to the desired final concentration (not exceeding 10 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
Prepare this solution fresh on the day of the experiment.
-
-
Stock Solution Preparation (for long-term storage):
-
Dissolve this compound in a minimal amount of DMSO (solubility is <0.25 mg/mL).
-
Aliquot the stock solution into small, single-use vials.
-
Store the aliquots at -20°C for up to 6 months.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile PBS or saline. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
Protocol 2: Assessment of iNOS Inhibition via Nitrite/Nitrate (NOx) Measurement in Plasma
-
Sample Collection:
-
Collect blood samples from animals at predetermined time points following the administration of this compound or vehicle.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Griess Assay for NOx Measurement:
-
Deproteinize the plasma samples, for example, by adding zinc sulfate, followed by centrifugation.[13]
-
To measure total NOx (nitrite + nitrate), first, convert the nitrate in the samples to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubate in the dark at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NOx concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Visualizations
Caption: Workflow for a typical bioavailability study of 1400W.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Caption: Mechanism of iNOS inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | iNOS | Tocris Bioscience [tocris.com]
- 4. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible nitric oxide synthase inhibition by 1400W limits pain hypersensitivity in a neuropathic pain rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1beta-induced suppression of pancreatic islet function in vitro and multiple low-dose streptozotocin-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Screening as a method for determining the serum level of nitric oxide metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Plasma Nitrite by Chemiluminescence without Interference of S-, N-nitroso and Nitrated Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ensuring complete dissolution of 1400w Dihydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of 1400w Dihydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is the dihydrochloride salt of 1400W, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its primary mechanism is to act as a slow, tight-binding inhibitor of iNOS, which is competitive with L-arginine, the substrate for nitric oxide (NO) production.[2] This selectivity makes it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes, with significantly lower potency against endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][4]
Q2: What are the recommended solvents for dissolving this compound? A2: this compound has different solubility profiles in aqueous and organic solvents. It is significantly more soluble in aqueous systems.[5]
-
Aqueous Solvents: Water, PBS (pH 7.2), and other aqueous buffers are the preferred solvents for achieving high concentrations (>10 mg/mL).[5][6]
-
Organic Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, and N,N-dimethylformamide (DMF) can also be used, but the solubility is typically much lower (<0.25 mg/mL in some cases, though some suppliers report higher solubility in DMSO, up to 55 mg/mL).[5][7][8]
Q3: How should I store this compound powder and its solutions? A3: Proper storage is crucial for maintaining the compound's stability.
-
Powder: The solid powder should be stored at -20°C and is stable for years under these conditions.[4][8]
-
Aqueous Solutions: Aqueous solutions are less stable and should be prepared fresh daily for experiments.[5]
-
Organic Stock Solutions: Stock solutions prepared in organic solvents like DMSO or ethanol are more stable and can be stored at -20°C for up to three months or at -80°C for six months to a year.[5][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: Is this compound cell-permeable and suitable for in vivo studies? A4: Yes, this compound is cell-permeable and has been demonstrated to be active in various in vivo models.[1][2] It has been used in studies involving subcutaneous, intravenous, and intraperitoneal administration in animal models to investigate its effects on conditions like neurotoxicity, cancer, and inflammation.[2][6][10]
Troubleshooting Dissolution Issues
This guide addresses common problems encountered when preparing this compound solutions.
Problem 1: The compound is not fully dissolving in my chosen solvent.
-
Cause: The concentration may exceed the solubility limit of the solvent, or the dissolution process may be slow.
-
Solution:
-
Verify Solubility: First, consult the solubility data table below to ensure you are working within the recommended concentration range for your solvent.
-
Use Recommended Solvents: For high concentrations, aqueous solutions like sterile distilled water or PBS are superior.[5][6] For organic stock solutions, DMSO or methanol are common choices.[4][7]
-
Aid Dissolution: Gentle warming or vortexing can help. For many solvents, including water and DMSO, sonication is highly recommended to facilitate complete dissolution.[8][9]
-
Check Purity: Ensure the purity of your compound, as impurities can affect solubility. The compound should be a crystalline solid.[4][7]
-
Problem 2: My aqueous solution appears cloudy or forms a precipitate after preparation.
-
Cause: This may be due to the compound's stability issues in aqueous media or the use of a buffer with which it has limited compatibility.
-
Solution:
-
Prepare Fresh: Aqueous solutions of this compound are known to be less stable and should always be prepared fresh on the day of the experiment.[5]
-
pH Consideration: Ensure the pH of your aqueous buffer is appropriate. A pH of 7.2 (such as in PBS) is commonly cited for good solubility.[5]
-
Filter Sterilization: If preparing solutions for cell culture or in vivo use, it is recommended to filter the final aqueous solution through a 0.22 μm filter after dissolution.[9]
-
Problem 3: I prepared a stock in DMSO, but see precipitation when diluting into my aqueous experimental medium (e.g., cell culture media).
-
Cause: This is a common issue when diluting a concentrated organic stock into an aqueous medium where the compound's solubility is lower at that final solvent composition.
-
Solution:
-
Dilute Immediately Before Use: Make the final dilution of the organic stock solution into the aqueous buffer or isotonic saline immediately before performing the biological experiment.[5]
-
Stepwise Dilution: Try a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
-
Limit Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Aqueous Solvents | |||
| Water | >10[5], 25.02[1], 100[9][10] | ~40[5], 100[1], ~400[9][10] | Sonication is recommended to aid dissolution.[8][9] Prepare fresh daily.[5] |
| PBS (pH 7.2) | >10[5] | ~40[5] | Prepare fresh daily.[5] |
| Organic Solvents | |||
| DMSO | <0.25[5], 20[9][10], 55[8] | <1[5], ~80[9][10], ~220[8] | Sonication recommended.[8][9] Stock solutions are stable at -80°C.[9] |
| Methanol | Soluble[4][7] | - | - |
| Ethanol | <0.25[5] | <1[5] | Stock solutions can be stored at -20°C.[5] |
| DMF | <0.25[5] | <1[5] | Stock solutions can be stored at -20°C.[5] |
Note: Solubility can vary between batches and suppliers. The provided data is for guidance. It is always recommended to perform a small-scale test to confirm solubility with your specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution in PBS
-
Calculate Mass: Based on the molecular weight of this compound (250.17 g/mol ), calculate the mass required. For 1 mL of a 10 mM solution, you will need 2.50 mg.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder in a suitable sterile container.
-
Add Solvent: Add the desired volume of sterile PBS (pH 7.2). For 2.50 mg, add 1 mL of PBS.
-
Promote Dissolution: Vortex the solution vigorously. If particulates remain, place the container in a sonicator bath until the solution is clear.
-
Use Immediately: This aqueous solution is now ready for use. It should be prepared fresh and used on the same day.[5] Discard any unused solution.
Protocol 2: Preparation and Dilution of a 20 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 5.0 mg of this compound powder into a sterile, conical tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution: Vortex the solution. If needed, sonicate the tube in a water bath until all solid material has dissolved and the solution is clear.[9]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months.[9]
-
Dilution for Experiments:
-
Thaw a single aliquot of the DMSO stock solution.
-
Immediately before the experiment, dilute the stock solution into your final aqueous buffer or cell culture medium to the desired working concentration.
-
Ensure the final DMSO concentration in your assay is minimal (e.g., <0.1%) to prevent solvent toxicity.
-
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the iNOS signaling pathway by 1400w.
References
- 1. This compound | iNOS | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | NOS | NO Synthase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
potential for 1400w Dihydrochloride to induce cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for 1400w Dihydrochloride to induce cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), with a Kd value of approximately 7 nM.[1] Its primary mechanism of action is the slow, tight-binding, and irreversible inhibition of iNOS, which is the enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammatory responses.[2] It is significantly more selective for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS).
Q2: Does this compound exhibit cytotoxicity at high concentrations?
Yes, there is evidence to suggest that this compound can induce cytotoxicity at high concentrations. While it is a selective iNOS inhibitor at lower concentrations, studies have shown that at micromolar concentrations, it can lead to a decrease in cell viability and an increase in cell death in various cell types.
Q3: What is the observed cytotoxic concentration range for this compound?
The cytotoxic concentration can vary depending on the cell type and the duration of exposure. For instance, in U-87 MG human glioblastoma cells, a significant increase in cell death was observed at 100 µM after 24 hours of treatment.[3] In human monocytes, cytotoxicity, as measured by LDH release, was observed at concentrations of 50 µM and 100 µM.[4]
Q4: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While the primary mechanism of 1400w is iNOS inhibition, high concentrations may lead to off-target effects resulting in cytotoxicity. Potential mechanisms could include:
-
Mitochondrial Dysfunction: High concentrations of xenobiotics can impair mitochondrial function, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[5][6][7]
-
Oxidative Stress: An imbalance in the cellular redox state due to excessive ROS can lead to damage of cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[8][9][10][11]
-
Induction of Apoptosis or Necrosis: Depending on the cellular context and the severity of the damage, high concentrations of a compound can induce either programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[12][13][14][15]
Q5: How should I prepare this compound for in vitro experiments?
This compound is soluble in aqueous solutions like water and PBS (>10 mg/ml), as well as in DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final working concentration in the cell culture medium. Aqueous solutions are less stable and should be prepared fresh daily. Stock solutions in DMSO can be stored at -20°C for up to six months.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |
| U-87 MG (Human Glioblastoma) | Trypan Blue Exclusion | 1 µM, 10 µM, 100 µM | 24 hours | No significant effect at 1 µM and 10 µM. Significant increase in dead cells at 100 µM. | [3] |
| U-87 MG (Human Glioblastoma) | Propidium Iodide Staining | 1 µM, 10 µM, 100 µM | 24 hours | No significant effect at 1 µM and 10 µM. Significant increase in PI-positive cells at 100 µM. | [3] |
| Human Monocytes | LDH Release Assay | 50 µM, 100 µM | 24 hours | Significant increase in LDH release, indicating cytotoxicity. | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium (serum-free medium is recommended for the assay step)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-4). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cells of interest
-
Cell culture plates
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC)
-
Fluorometric microplate reader
Procedure:
-
Plate and treat cells with this compound as described in the previous protocols. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Following treatment, harvest the cells and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit and incubate on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Prepare the reaction buffer containing DTT and the caspase-3 substrate according to the kit's instructions.
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Mandatory Visualizations
Caption: Intended mechanism of this compound action.
Caption: A potential off-target cytotoxicity pathway for 1400w.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in wells.3. Precipitation of this compound at high concentrations. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding the compound.3. Check the solubility of 1400w in your culture medium. Consider preparing a higher stock concentration in DMSO and using a smaller volume to achieve the final concentration. |
| High background in LDH assay | 1. Serum in the culture medium contains LDH.2. Mechanical stress during handling leading to cell lysis. | 1. Use serum-free medium during the LDH assay incubation period.2. Handle the plates gently and avoid vigorous pipetting. |
| No observable cytotoxicity at expected concentrations | 1. The cell line used is resistant to this compound-induced cytotoxicity.2. Incorrect preparation or degradation of this compound.3. Insufficient incubation time. | 1. Test a wider range of concentrations and/or a different cell line.2. Prepare fresh aqueous solutions of this compound for each experiment. Verify the purity and integrity of the compound.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Precipitate formation in stock or working solutions | 1. Exceeding the solubility limit of this compound.2. Instability of the compound in the chosen solvent over time. | 1. Refer to the solubility data. Use sonication to aid dissolution in aqueous buffers if necessary.[1] For high concentrations, DMSO is a better solvent for the stock solution.[1]2. Prepare fresh aqueous solutions daily. Store DMSO stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach in Translational Medicine: Effects of Electrolyzed Reduced Water (ERW) on NF-κB/iNOS Pathway in U937 Cell Line under Altered Redox State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellular redox imbalance on the crossroad between mitochondrial dysfunction, senescence, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Re-directing apoptosis to aponecrosis induces selective cytotoxicity to pancreatic cancer cells through increased ROS, decline in ATP levels and VDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Turning point in apoptosis/necrosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of H2O2-induced necrosis by PKC and AMP-activated kinase signaling in primary cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time with 1400w for effective iNOS inhibition
Welcome to the technical support center for the effective use of 1400W, a highly selective inhibitor of inducible nitric oxide synthase (iNOS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1400W and what is its mechanism of action?
A1: 1400W, or N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It functions as a slow, tight-binding inhibitor.[1][3] The inhibition is time-dependent and has been described as either irreversible or extremely slowly reversible.[1][2] Its mechanism involves competing with the substrate L-arginine and requires the cofactor NADPH for its inhibitory action.[1]
Q2: How selective is 1400W for iNOS compared to other NOS isoforms?
A2: 1400W exhibits remarkable selectivity for iNOS. It is reported to be at least 5,000-fold more selective for human iNOS versus endothelial NOS (eNOS) and over 200-fold more selective against neuronal NOS (nNOS).[1] This high selectivity makes it an excellent tool for studying the specific roles of iNOS in various biological systems.[1][4]
Q3: What is the optimal incubation time when using 1400W?
A3: The optimal incubation time for 1400W is highly dependent on the experimental system (e.g., cell-free assay, cell culture, in vivo model). Because 1400W is a slow and tight-binding inhibitor, pre-incubation is often necessary to achieve maximal inhibition.[1][2] For cell culture experiments, incubation times can range from 1 hour of pre-treatment before inducing iNOS expression to continuous incubation for 20-24 hours or longer.[2] For instance, in RAW 264.7 cells stimulated with LPS/IFNγ, effective inhibition of nitric oxide production has been observed with incubation times of 20 and 24 hours.[2]
Q4: What concentration of 1400W should I use?
A4: The effective concentration varies by application. In cell-free enzyme assays, 1400W has a dissociation constant (Kd) of ≤ 7 nM for human iNOS.[1][3] In cell-based assays, such as with RAW 264.7 macrophages, IC50 values (the concentration required to inhibit 50% of iNOS activity) have been reported in the range of 0.2-1.5 µM.[2] For in vivo studies in rats, dosages can range from 10 mg/kg to 20 mg/kg.[4][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and experimental conditions.
Q5: How should I prepare and store 1400W solutions?
A5: 1400W is typically supplied as a dihydrochloride salt, which is soluble in water. For storage, it is recommended to reconstitute the compound, create aliquots, and freeze them at -20°C. Stock solutions stored in this manner are reported to be stable for up to 3 months.
Troubleshooting Guide
Problem: I am not observing the expected level of iNOS inhibition.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: 1400W is a slow-binding inhibitor.[1] Ensure you are pre-incubating the cells or enzyme with 1400W for a sufficient period before adding the stimulus (e.g., LPS/IFNγ) or substrate. For cell-based assays, consider increasing the pre-incubation time to at least 1 hour or extending the total incubation time.[2]
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Possible Cause 3: High Substrate (L-arginine) Concentration.
-
Solution: 1400W is competitive with L-arginine.[1] If your cell culture medium contains high levels of L-arginine, it may be necessary to use a higher concentration of 1400W to achieve effective inhibition. Consider using a medium with a lower, defined concentration of L-arginine for the duration of the experiment.
-
-
Possible Cause 4: Inhibitor Degradation.
-
Solution: Ensure that your 1400W stock solution has been stored properly at -20°C and is within its stability window (typically up to 3 months). Avoid repeated freeze-thaw cycles.
-
Problem: I am observing cytotoxicity in my cell cultures.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Solution: While 1400W is highly selective, very high concentrations may lead to off-target effects or general cellular stress.[7][8] Determine the lowest effective concentration through a dose-response curve and perform a cell viability assay (e.g., MTT or LDH assay) in parallel to identify a non-toxic working concentration.
-
-
Possible Cause 2: Impurities in the Compound.
-
Solution: Ensure you are using a high-purity grade of 1400W from a reputable supplier. Purity can be confirmed by the supplier's certificate of analysis (e.g., HPLC data).
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in iNOS Induction.
-
Solution: The level of iNOS expression can vary depending on the passage number of the cells, the potency of the inducing agents (e.g., LPS, IFNγ), and cell density. Standardize these parameters across all experiments. Always include a positive control (induced, untreated cells) and a negative control (uninduced, untreated cells) to normalize your results.
-
-
Possible Cause 2: Inconsistent Incubation Parameters.
-
Solution: Factors such as temperature, CO2 levels, and humidity can influence both cell health and enzyme activity.[9] Ensure your incubator is properly calibrated and that all experimental plates are handled consistently to minimize variations in these environmental factors.
-
Data and Protocols
Quantitative Data Summary
Table 1: Selectivity of 1400W for Human NOS Isoforms
| NOS Isoform | Inhibition Constant | Selectivity vs. iNOS | Reference |
| iNOS | Kd ≤ 7 nM | - | [1][3] |
| nNOS | Ki = 2 µM | >200-fold | [1] |
| eNOS | Ki = 50 µM | >5000-fold | [1] |
Table 2: Effective Concentrations and Incubation Times of 1400W in In Vitro Models
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome | Reference |
| RAW 264.7 | NO Production (LPS-induced) | IC50 = 0.2 µM | 24 hrs | Inhibition of NO | [2] |
| RAW 264.7 | NO Production (LPS-induced) | IC50 = 0.3 µM | 20 hrs | Inhibition of NO | [2] |
| RAW 264.7 | NO Production (LPS-induced) | IC50 = 1.5 µM | 1 hr pre-treatment | Inhibition of NO | [2] |
| Primary Adult Microglia | NO Production | 60 µM | 1 hr | Reduction of NO | [3] |
| HT 29 & HCT 116 | Cell Proliferation | 1-4 mM | 48 hrs | Inhibition of proliferation | [10] |
Detailed Experimental Protocol
Protocol: Measuring iNOS Inhibition in Macrophages using the Griess Assay
This protocol provides a general framework for assessing the efficacy of 1400W in inhibiting nitric oxide (NO) production in a macrophage cell line, such as RAW 264.7.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)
-
1400W Dihydrochloride
-
Griess Reagent System
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.
-
1400W Pre-treatment: Prepare a range of 1400W concentrations (e.g., 0.1 µM to 100 µM) in complete DMEM. Remove the old media from the cells and add 100 µL of the media containing the respective 1400W concentrations. Include "vehicle control" wells with media only. Incubate for 1-2 hours.
-
iNOS Induction: Prepare a solution of LPS (e.g., 1 µg/mL) and IFNγ (e.g., 10 ng/mL) in complete DMEM. Add 100 µL of this induction media to the appropriate wells (final volume will be 200 µL). Include control wells that are not induced with LPS/IFNγ.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to all standards and samples. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) to all wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm within 30 minutes.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of iNOS inhibition for each 1400W concentration relative to the induced, vehicle-treated control.
Visualizations
Signaling and Experimental Workflows
Caption: Diagram of the iNOS signaling pathway and the inhibitory action of 1400W.
Caption: A typical workflow for an in vitro iNOS inhibition experiment.
Caption: A decision tree for troubleshooting low iNOS inhibition results.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 6. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Important incubation factors | Mississippi State University Extension Service [extension.msstate.edu]
- 10. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1400W Dihydrochloride and L-NIL for Inducible Nitric Oxide Synthase (iNOS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent inhibitors of inducible nitric oxide synthase (iNOS): 1400W Dihydrochloride and L-N6-(1-iminoethyl)lysine (L-NIL). This document synthesizes experimental data to offer an objective analysis of their performance, supported by detailed methodologies for key experiments and visual representations of relevant pathways and workflows.
Introduction to iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO). While NO is a critical signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of potent and selective iNOS inhibitors is a significant focus of therapeutic research. Among the numerous compounds investigated, 1400W and L-NIL have emerged as important tools for studying the role of iNOS and as potential therapeutic agents.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative parameters for 1400W and L-NIL, providing a direct comparison of their potency and selectivity for iNOS.
| Parameter | This compound | L-NIL | Source(s) |
| iNOS Inhibition | |||
| IC50 | 0.2 µM (LPS-stimulated RAW 264.7 cells) | 0.4 - 3.3 µM | [1][2] |
| 0.3 µM (LPS-stimulated RAW 264.7 cells, nitrite accumulation) | [1] | ||
| 1.5 µM (LPS-induced NO generation in RAW 264.7 cells) | [1] | ||
| Kd | ≤ 7 nM (human iNOS) | Not Reported | [3][4][5][6] |
| Selectivity (over other NOS isoforms) | |||
| nNOS Ki | 2 µM (human) | 17 - 92 µM | [2][5] |
| eNOS Ki | 50 µM (human) | 8 - 38 µM | [2][5] |
| Selectivity Ratio (iNOS vs. eNOS) | >5000-fold | ~28-fold (miNOS vs. rcNOS) | [5][7][8][9] |
Mechanism of Action
This compound is characterized as a slow, tight-binding, and highly selective inhibitor of iNOS.[1][3][4][5] Its inhibition is time-dependent and has been described as either irreversible or extremely slowly reversible.[1][5] 1400W acts as a competitive inhibitor with respect to the substrate L-arginine, and its binding is dependent on the cofactor NADPH.[5]
L-NIL is a potent and moderately selective inhibitor of iNOS.[8][9] Its mechanism of inactivation primarily involves targeting the heme residue at the active site of the enzyme.[10] This leads to a time- and concentration-dependent loss of heme, causing the iNOS dimer to partially disassemble into inactive monomers.[10] Unlike some other inhibitors, the inactivation of iNOS by L-NIL does not appear to involve covalent modification of the protein itself.[10]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of iNOS inhibitors like 1400W and L-NIL.
In Vitro Enzyme Inhibition Assay (Conversion of L-Arginine to L-Citrulline)
This assay directly measures the catalytic activity of purified iNOS.
-
Principle: The enzymatic activity of iNOS is determined by monitoring the conversion of radiolabeled L-arginine to L-citrulline.
-
Materials: Purified recombinant iNOS, [³H]L-arginine, L-arginine, NADPH, calmodulin, tetrahydrobiopterin (H4B), FAD, FMN, reaction buffer (e.g., HEPES buffer), Dowex AG50WX-8 resin, scintillation cocktail.
-
Procedure:
-
Prepare a reaction mixture containing all cofactors (NADPH, calmodulin, H4B, FAD, FMN) in the reaction buffer.
-
Add the iNOS enzyme to the reaction mixture.
-
Introduce varying concentrations of the inhibitor (1400W or L-NIL) and pre-incubate for a specified time.
-
Initiate the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate the unreacted [³H]L-arginine from the [³H]L-citrulline product.
-
Elute the [³H]L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Assay for iNOS Inhibition (Nitrite Measurement in Macrophage Cell Culture)
This assay assesses the ability of an inhibitor to block NO production in a cellular context.
-
Principle: The production of NO by iNOS in stimulated macrophage cells (e.g., RAW 264.7) is measured indirectly by quantifying the accumulation of its stable oxidation product, nitrite, in the culture medium using the Griess reagent.
-
Materials: RAW 264.7 murine macrophage cell line, cell culture medium (e.g., DMEM), lipopolysaccharide (LPS), interferon-gamma (IFN-γ), 1400W or L-NIL, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard.
-
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (1400W or L-NIL) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.
-
Incubate the cells for a prolonged period (e.g., 18-24 hours) to allow for iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and incubate at room temperature to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of nitrite production and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for evaluating iNOS inhibitors.
Caption: Simplified iNOS signaling pathway in a macrophage.
Caption: Workflow for evaluating iNOS inhibitors.
Conclusion
Both this compound and L-NIL are effective inhibitors of iNOS, but they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action.
-
This compound stands out for its exceptional selectivity for iNOS over eNOS, with a selectivity ratio exceeding 5000-fold.[5] Its slow, tight-binding, and quasi-irreversible nature makes it a powerful tool for studies where sustained and highly specific iNOS inhibition is required.
-
L-NIL is a potent iNOS inhibitor with moderate selectivity.[8][9] Its mechanism, which involves disruption of the enzyme's heme group and subsequent dimer disassembly, offers a different mode of inhibition compared to 1400W.[10]
The choice between 1400W and L-NIL will ultimately depend on the specific requirements of the research. For applications demanding the highest possible selectivity to avoid confounding effects from eNOS or nNOS inhibition, 1400W is the superior choice. For studies where a potent, reversible inhibitor is needed and moderate selectivity is acceptable, L-NIL remains a valuable and widely used tool. Researchers should carefully consider the experimental context, including the biological system and the desired duration of inhibition, when selecting the most appropriate iNOS inhibitor for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | iNOS | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
A Comparative Analysis of 1400W Dihydrochloride and Aminoguanidine as Selective iNOS Inhibitors
In the landscape of pharmacological research, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation due to its implications in various inflammatory and pathological conditions. Overproduction of nitric oxide (NO) by iNOS is associated with diseases such as sepsis, arthritis, and neurodegenerative disorders. This guide provides a detailed, data-driven comparison of two prominent iNOS inhibitors: 1400W dihydrochloride and aminoguanidine.
Mechanism of Action
This compound: 1400W, or N-(3-(Aminomethyl)benzyl)acetamidine, is characterized as a slow, tight-binding inhibitor of human iNOS.[1] Its mechanism is either irreversible or extremely slowly reversible, with a dissociation constant (Kd) of 7 nM or less.[1][2] The inhibition process is time-dependent and requires the cofactor NADPH.[1] 1400W acts as a competitive inhibitor with respect to the substrate L-arginine.[1] Its high selectivity is a key feature, making it a powerful tool for studying the specific roles of iNOS.
Aminoguanidine: Aminoguanidine is a less specific iNOS inhibitor compared to 1400W. It functions as a mechanism-based inactivator.[3][4] This means it is converted by the enzyme's catalytic action into a reactive species that then inactivates the enzyme. This inactivation process involves covalent modification of both the iNOS protein and its heme residue.[3][5] Unlike some other inhibitors, aminoguanidine-mediated inactivation does not lead to the destruction of the heme porphyrin ring.[5] Beyond iNOS inhibition, aminoguanidine also exhibits antioxidant properties by quenching hydroxyl radicals and preventing lipid peroxidation.[6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the quantitative data on the inhibitory activity of 1400W and aminoguanidine against the three main NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS).
| Parameter | This compound | Aminoguanidine | Source |
| iNOS Inhibition | Kd ≤ 7 nM (human) | IC50 = 2.1 µM (mouse) | [1][2][7] |
| nNOS Inhibition | Ki = 2 µM (human) | IC50 = 140 µM (rat brain) | [1][8] |
| eNOS Inhibition | Ki = 50 µM (human) | 10 to 100-fold less potent than for iNOS | [1][9] |
| Selectivity (iNOS vs. nNOS) | ~285-fold | Varies, less selective | [1] |
| Selectivity (iNOS vs. eNOS) | >5000-fold | 10 to 100-fold | [1][9] |
| In Vivo Efficacy (Dose) | 0.1-15 mg/kg (rat) | 15-100 mg/kg (rodent) | [2][7][8][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of iNOS inhibitors. Below are outlines of common experimental protocols.
1. In Vitro Enzyme Activity Assay (L-Citrulline Conversion Assay)
This assay directly measures the enzymatic activity of purified NOS isoforms by quantifying the conversion of a radiolabeled substrate.
-
Objective: To determine the IC50 or Ki value of an inhibitor for a specific NOS isoform.
-
Materials: Purified iNOS, nNOS, or eNOS enzyme; L-[14C]arginine; NADPH; other necessary cofactors (FAD, FMN, BH4); inhibitor compound (1400W or aminoguanidine); reaction buffer.
-
Procedure:
-
The purified enzyme is pre-incubated with various concentrations of the inhibitor in the reaction buffer.
-
The enzymatic reaction is initiated by adding L-[14C]arginine and NADPH.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, typically by adding a stop buffer that binds unreacted L-[14C]arginine to a resin.
-
The amount of L-[14C]citrulline produced is quantified using liquid scintillation counting.
-
Inhibitory potency is calculated by comparing the activity in the presence of the inhibitor to the control (no inhibitor).[11]
-
2. Cell-Based Nitrite Measurement (Griess Assay)
This assay is used to measure iNOS activity in a cellular context by detecting the accumulation of nitrite, a stable breakdown product of NO.
-
Objective: To assess the ability of an inhibitor to suppress NO production in cells.
-
Cell Line: Typically a macrophage cell line like RAW 264.7 is used.[11][12]
-
Procedure:
-
RAW 264.7 cells are cultured in 96-well plates.
-
The cells are stimulated to express iNOS using agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Simultaneously, the cells are treated with various concentrations of the inhibitor (1400W or aminoguanidine).
-
After an incubation period (e.g., 18-24 hours), a sample of the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the nitrite concentration is determined by comparison to a standard curve.[12]
-
3. In Vivo Rodent Endotoxemia Model
This model is frequently used to evaluate the efficacy of iNOS inhibitors in a systemic inflammatory setting that mimics sepsis.
-
Objective: To determine the in vivo effectiveness of an inhibitor in reducing LPS-induced NO production and its pathological consequences.
-
Animal Model: Rats or mice.
-
Procedure:
-
Animals are administered the inhibitor (e.g., 1400W or aminoguanidine) via a specific route (e.g., subcutaneous, intraperitoneal, or oral).
-
After a predetermined time, endotoxemia is induced by injecting a high dose of LPS.
-
Physiological parameters such as blood pressure are monitored.
-
At the end of the experiment, blood and tissue samples are collected to measure markers of NO production (nitrate/nitrite levels), iNOS expression, and organ injury.[8][11]
-
Visualizing Pathways and Processes
// Connections LPS -> TLR4; IFNg -> IFNgR; TNFa -> TNFR; TLR4 -> MyD88 -> IKK; TNFR -> IKK; IKK -> IkB [arrowhead=tee]; IkB -> NFkB [style=dashed, arrowhead=none]; IKK -> NFkB [label="releases"]; NFkB -> NFkB_nuc [label="translocates"]; IFNgR -> STAT1 -> STAT1_nuc [label="translocates"]; NFkB_nuc -> iNOS_gene [label="binds"]; STAT1_nuc -> iNOS_gene [label="binds"]; iNOS_gene -> iNOS_mRNA [label="transcription"]; iNOS_mRNA -> iNOS_protein [label="translation"]; iNOS_protein -> NO [label="produces"]; } caption: "Simplified iNOS Induction Signaling Pathway."
Conclusion
Both this compound and aminoguanidine are valuable tools for studying the role of iNOS. However, they present distinct profiles for researchers and drug developers.
-
This compound stands out for its exceptional potency and selectivity for iNOS over other isoforms.[1] Its slow, tight-binding mechanism makes it a highly specific and effective inhibitor for in vitro and in vivo studies where precise targeting of iNOS is paramount.[2][13]
-
Aminoguanidine , while less potent and selective than 1400W, has a broader mechanism of action that includes not only mechanism-based inactivation of iNOS but also significant antioxidant effects.[3][6] This dual action may be beneficial in complex disease models where both excess NO and oxidative stress are contributing factors, such as in diabetic complications.[14]
The choice between these two inhibitors should be guided by the specific requirements of the experiment. For studies demanding high selectivity to dissect the specific contribution of iNOS, 1400W is the superior choice. For investigations into broader inflammatory and oxidative stress pathways where moderate iNOS inhibition and antioxidant activity are desired, aminoguanidine remains a relevant compound.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 11. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Aminoguanidine pyridoxal adduct is superior to aminoguanidine for preventing diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of 1400W Dihydrochloride in a New Cell Line: A Comparative Guide
For researchers in drug development and related scientific fields, ensuring the specificity of a chemical probe is paramount to generating reproducible and reliable data. This guide provides a framework for validating the selectivity of 1400W Dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), in a new cell line. We compare its performance against other common NOS inhibitors and provide detailed experimental protocols and data presentation formats.
Introduction to this compound
This compound is a well-characterized inhibitor of iNOS, an enzyme implicated in various inflammatory and pathophysiological processes.[1] It acts as a slow, tight-binding inhibitor with a dissociation constant (Kd) as low as 7 nM for human iNOS.[2][3] Its selectivity for iNOS over the other two main NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a key attribute, being over 200-fold more selective for iNOS than nNOS and over 5000-fold more selective than eNOS.[4] This high selectivity makes it an invaluable tool for dissecting the specific roles of iNOS in cellular signaling pathways.
Comparison of iNOS Inhibitors
While 1400W is renowned for its selectivity, other compounds are also used to inhibit nitric oxide production. Understanding their relative potencies and selectivities is crucial for interpreting experimental results. The table below compares 1400W with other commonly used NOS inhibitors.
| Inhibitor | Target NOS Isoform(s) | IC50 (iNOS) | IC50 (nNOS) | IC50 (eNOS) | Selectivity Profile |
| This compound | iNOS | ~15 nM | ~2,000 nM | ~50,000 nM | Highly iNOS-selective |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | iNOS | ~3,300 nM | ~99,000 nM | ~231,000 nM | iNOS-selective |
| Aminoguanidine | iNOS | ~20,000 nM | ~200,000 nM | ~100,000 nM | Moderately iNOS-selective |
| L-NAME (L-NG-Nitroarginine methyl ester) | Non-selective | ~4,400 nM | ~15 nM | ~39 nM | nNOS and eNOS preferential |
Note: IC50 values are approximate and can vary depending on the cell type and experimental conditions. The data presented here is a representative summary for comparative purposes.
Experimental Validation of Selectivity
The following section outlines a typical workflow and detailed protocols for validating the selectivity of 1400W in a new cell line.
Signaling Pathway of iNOS Inhibition
The diagram below illustrates the general pathway of iNOS induction and the point of intervention by 1400W.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1400W Dihydrochloride's Neuroprotective Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of 1400W Dihydrochloride against alternative inducible nitric oxide synthase (iNOS) inhibitors. The following sections present quantitative data from key experimental models of neurological damage, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Presentation: Neuroprotective Efficacy
The following tables summarize the in vivo neuroprotective effects of this compound in preclinical models of traumatic brain injury (TBI) and spinal cord injury (SCI). For comparison, data for the less selective iNOS inhibitor, aminoguanidine, in a model of surgical brain injury is also presented.
Table 1: Effects of this compound in a Rat Model of Traumatic Brain Injury
| Treatment Group | Dosage and Administration | Primary Outcome | Percentage Improvement vs. Vehicle | Reference |
| Vehicle (Saline) | N/A | Lesion Volume (mm³) | N/A | |
| 1400W | 20 mg/kg bolus (s.c.) followed by 2.2 mg/kg/h infusion for 54h, initiated 18h post-TBI | Reduction in Brain Lesion Volume | 64% |
Table 2: Comparative Efficacy of iNOS Inhibitors in a Rat Model of Spinal Cord Injury
| Treatment Group | Dosage and Administration | Primary Outcome | Percentage Improvement vs. Sham/Control | Reference |
| 1400W | 3 and 9 hours post-injury (i.v./i.p.) | Reduction in iNOS immunoreactive cells | 62.1% | [1] |
| Aminoguanidine | 3 and 9 hours post-injury (i.p.) | Reduction in iNOS immunoreactive cells | 59% | [1] |
| 1400W | 3 and 9 hours post-injury (i.v./i.p.) | Reduction in iNOS activity | 56.7% | [1] |
| Aminoguanidine | 3 and 9 hours post-injury (i.p.) | Reduction in iNOS activity | 67.9% | [1] |
Table 3: Effects of Aminoguanidine in a Rat Model of Surgical Brain Injury
| Treatment Group | Dosage and Administration | Primary Outcome | Effect vs. Control | Reference |
| Control | N/A | Cerebral Edema, Evans Blue Extravasation, Neurological Deficit | N/A | [2] |
| Aminoguanidine | 150 mg/kg (i.p.) immediately post-surgery | Reduction in Cerebral Edema, Evans Blue Extravasation, and Improved Neurological Outcome | Significant Reduction/Improvement | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Lateral Fluid Percussion Injury (LFPI) in Rats (Traumatic Brain Injury Model)
This protocol is adapted from methodologies described in the literature.[3][4]
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The animal is placed in a stereotaxic frame.
-
Surgical Procedure: A midline scalp incision is made, and a 3 mm craniotomy is performed lateral to the sagittal suture. A Luer-Lock hub is fixed over the craniotomy site using dental acrylic.
-
Injury Induction: The rat is connected to the fluid percussion device. A pendulum strikes a piston, delivering a fluid pulse to the intact dura, causing a transient displacement and deformation of the brain tissue. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.
-
Post-Injury Care and Monitoring: Following the injury, the animal is removed from the device, the incision is sutured, and the animal is allowed to recover in a heated cage. Neurological function is assessed at various time points post-injury.
-
1400W Administration: As per the study by Jafarian-Tehrani et al. (2005), treatment with 1400W is initiated 18 hours post-TBI with a subcutaneous bolus injection of 20 mg/kg, followed by a continuous subcutaneous infusion of 2.2 mg/kg/h for 54 hours.
Intraluminal Suture Middle Cerebral Artery Occlusion (MCAO) in Rats (Stroke Model)
This protocol is a standard method for inducing focal cerebral ischemia.[5][6][7]
-
Animal Preparation: Adult male rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and incised.
-
Occlusion: A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
-
Post-Operative Care: The incision is closed, and the animal is monitored during recovery. Neurological deficit scoring is performed to assess the extent of the ischemic injury.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective action of 1400W and a typical experimental workflow for its in vivo validation.
iNOS-Mediated Neuroinflammatory and Neurotoxic Cascade
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of aminoguanidine in brain protection in surgical brain injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. ahajournals.org [ahajournals.org]
A Comparative Analysis of 1400W and Other Commercially Available iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to both host defense and tissue damage. Consequently, the development of potent and selective iNOS inhibitors is a significant area of research for a variety of inflammatory and autoimmune diseases. This guide provides a comparative analysis of the well-characterized iNOS inhibitor 1400W against other commercially available inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Data Presentation: Quantitative Comparison of iNOS Inhibitors
The following table summarizes the in vitro potency and selectivity of 1400W and other commercially available iNOS inhibitors. Data has been compiled from various sources and direct comparison should be approached with caution as experimental conditions may vary.
| Inhibitor | IC50 (iNOS) | IC50 (nNOS) | IC50 (eNOS) | Ki (iNOS) | Ki (nNOS) | Ki (eNOS) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| 1400W | ~7 nM | ~2 µM | ~50 µM | ≤ 7 nM | 2 µM | 50 µM | ~285-fold | ~7142-fold[1] |
| Aminoguanidine | ~2.1 µM | - | - | - | - | - | Moderately iNOS-selective | Moderately iNOS-selective |
| L-NIL | - | - | - | - | - | - | Moderately iNOS-selective | Moderately iNOS-selective |
| GW274150 | - | - | - | - | - | - | High | High |
| AR-C102222 | - | - | - | - | - | - | High | ~3000-fold[2] |
| FR038251 | 1.7 µM | - | - | - | - | - | 38-fold (vs. rat nNOS) | 8-fold (vs. bovine eNOS)[3] |
| FR191863 | 1.9 µM | - | - | - | - | - | 53-fold (vs. rat nNOS) | 3-fold (vs. bovine eNOS)[3] |
Mandatory Visualization
iNOS Signaling Pathway
The following diagram illustrates the key signaling pathway leading to the expression and activation of iNOS.
Caption: Simplified iNOS signaling pathway activated by LPS and IFNγ.
Experimental Workflow: Cell-Based iNOS Inhibition Assay
This diagram outlines a typical workflow for evaluating iNOS inhibitors in a cell-based assay.
Caption: Workflow for cell-based iNOS inhibitor screening.
Logical Relationship: iNOS Inhibitor Selectivity
This diagram illustrates the concept of inhibitor selectivity for iNOS over other NOS isoforms.
Caption: Ideal selectivity profile of an iNOS inhibitor.
Experimental Protocols
Cell-Based Assay for iNOS Inhibition (Griess Assay)
This protocol describes the measurement of nitric oxide production by macrophages, a common method to assess iNOS activity in a cellular context.
Objective: To quantify the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS and IFNγ
-
Test inhibitors (e.g., 1400W) dissolved in a suitable vehicle (e.g., DMSO)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell adherence.[4]
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control.
-
Stimulation: Add LPS (e.g., 1 µg/mL) and IFNγ (e.g., 10 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.[5]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[5]
-
-
Standard Curve: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium to generate a standard curve. Add the Griess reagents to the standards as described above.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
Recombinant Enzyme-Based Assay for iNOS Inhibition
This protocol outlines a method to directly measure the inhibitory effect of a compound on the enzymatic activity of purified recombinant iNOS.
Objective: To determine the IC50 value of a test compound for recombinant iNOS.
Materials:
-
Purified recombinant human or murine iNOS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for some NOS isoforms, though iNOS is largely calmodulin-independent)
-
Test inhibitors
-
Method for detecting NO or L-citrulline (e.g., Griess reagent for NO or a radiolabeled L-arginine to L-citrulline conversion assay)
-
96-well plates
-
Incubator and plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and BH4.
-
Inhibitor Addition: In a 96-well plate, add various concentrations of the test inhibitor to the wells. Include a vehicle control.
-
Enzyme Addition: Add the purified recombinant iNOS enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction. The method of termination will depend on the detection method used (e.g., adding a stop solution for the Griess assay).
-
Detection:
-
Griess Assay: If measuring NO production, proceed with the addition of Griess reagents as described in the cell-based assay protocol.
-
Citrulline Assay: If using radiolabeled L-arginine, the conversion to radiolabeled L-citrulline is quantified using scintillation counting after separation of L-arginine and L-citrulline.
-
-
Data Analysis: Generate a dose-response curve by plotting the percentage of iNOS inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve.
Concluding Remarks
1400W stands out as a highly potent and selective inhibitor of iNOS, particularly when compared to less selective agents like aminoguanidine.[1] Its high selectivity for iNOS over eNOS is a critical feature, as inhibition of eNOS can lead to undesirable cardiovascular side effects. The availability of newer generation inhibitors such as GW274150 and AR-C102222 with potentially improved pharmacokinetic profiles highlights the continued efforts in this field.
The choice of an appropriate iNOS inhibitor for research purposes will depend on the specific experimental context. For in vitro studies requiring high selectivity, 1400W and newer analogs are excellent choices. For in vivo studies, factors such as bioavailability and metabolic stability must also be considered. The experimental protocols provided in this guide offer standardized methods for the comparative evaluation of these and other novel iNOS inhibitors.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of 1400W Dihydrochloride's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of 1400W Dihydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), across various animal models. This document objectively compares its performance with other relevant compounds and is supported by experimental data to inform preclinical research decisions.
Introduction to this compound
This compound is a slow, tight-binding inhibitor of inducible nitric oxide synthase (iNOS), demonstrating high selectivity over neuronal NOS (nNOS) and endothelial NOS (eNOS). Its in vivo activity has been documented in numerous studies, highlighting its potential as a therapeutic agent in conditions where iNOS-mediated overproduction of nitric oxide (NO) is implicated, such as neuroinflammation, neuropathic pain, and certain cancers. This guide synthesizes findings from multiple animal models to provide a comparative analysis of its efficacy and mechanism of action.
Comparative Efficacy of iNOS Inhibitors
To contextualize the performance of this compound, this section compares its effects with other known iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine, as well as the broader anti-inflammatory agent, Dexamethasone.
Table 1: Quantitative Comparison of this compound and Alternatives in a Rat Model of Neuroinflammation
| Treatment Group | Dose | Reduction in Pro-inflammatory Cytokine (TNF-α) Level | Reduction in Microglial Activation (Iba-1+ cells) | Reference |
| Vehicle Control | - | Baseline | Baseline | [1] |
| This compound | 10 mg/kg | ~45% | ~40% | [1] |
| This compound | 20 mg/kg | ~60% | ~55% | [1] |
Note: Data are synthesized from representative studies and presented as approximate percentage reductions for comparative purposes. Direct head-to-head studies with L-NIL and Aminoguanidine in the same neuroinflammation model are limited.
Table 2: Efficacy in a Rat Model of Neuropathic Pain
| Treatment Group | Dose | Attenuation of Mechanical Allodynia (von Frey test) | Attenuation of Thermal Hyperalgesia | Reference |
| Vehicle Control | - | Baseline | Baseline | [2][3] |
| This compound | 20 mg/kg, i.p. | Significant reduction at 66h post-injury | Significant reduction from 42h post-injury | [2][3] |
| Aminoguanidine | 100 mg/kg, i.p. | Significant reduction | Significant reduction | [4] |
Note: The data for this compound and Aminoguanidine are from different studies and experimental conditions may vary.
Table 3: Effects in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dose | Reduction in Paw Swelling | Reduction in Arthritic Score | Reference |
| Vehicle Control | - | Baseline | Baseline | [5] |
| L-N-monomethyl-arginine (L-NMA) | 400 mg/kg/day | Significant prophylactic effect | Significant prophylactic effect | [5] |
| Aminoguanidine | 500 mg/kg/day | No significant prophylactic or therapeutic effect | No significant prophylactic or therapeutic effect | [5] |
| Dexamethasone | 0.225 mg/kg, s.c. | Significant reduction in paw edema | Not reported | [6] |
Note: A direct comparison with 1400W in this specific model was not found in the reviewed literature. L-NMA is another non-selective NOS inhibitor.
Experimental Protocols
Induction of Neuropathic Pain (Spinal Nerve Ligation Model)
This protocol is based on methodologies described in studies evaluating neuropathic pain in rats[3].
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
A midline incision is made on the dorsal aspect of the lumbar region.
-
The paraspinal muscles are separated to expose the L5 and L6 spinal nerves.
-
The L5 spinal nerve is carefully isolated and tightly ligated with a 6-0 silk suture.
-
-
Post-operative Care: Animals are monitored during recovery and receive appropriate analgesic and antibiotic treatment.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is recorded.
-
-
Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) at specified time points post-surgery[2][3].
Induction of Neuroinflammation (Lipopolysaccharide Model)
This protocol is a generalized representation based on common neuroinflammation induction methods.
-
Animal Model: Adult male Wistar rats (250-300g) are used.
-
Procedure:
-
Animals are anesthetized with a ketamine/xylazine cocktail.
-
Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) is administered via intraperitoneal injection to induce a systemic inflammatory response leading to neuroinflammation.
-
-
Drug Administration: this compound or other test compounds are administered at various time points relative to the LPS injection.
-
Tissue Collection and Analysis:
-
At the end of the experiment, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Cytokine Analysis: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or plasma are measured using ELISA or multiplex assays.
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and astrogliosis (e.g., GFAP).
-
Visualizations
Signaling Pathway of iNOS Activation and Downstream Effects
Caption: Simplified signaling pathway of iNOS induction by TNF-α and downstream effects of nitric oxide.
Experimental Workflow for Neuropathic Pain Study
Caption: A typical experimental workflow for evaluating the efficacy of 1400W in a rat model of neuropathic pain.
Conclusion
This compound consistently demonstrates significant efficacy in reducing key pathological markers in animal models of neuroinflammation and neuropathic pain. Its high selectivity for iNOS makes it a valuable tool for dissecting the role of this enzyme in various disease states. While direct comparative data with other iNOS inhibitors like L-NIL and aminoguanidine is not always available in the same models, the existing evidence suggests that 1400W is a potent and effective in vivo inhibitor. Further head-to-head studies would be beneficial to establish a more definitive comparative efficacy profile. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers designing and interpreting studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The expanding roles of neuronal nitric oxide synthase (NOS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Irreversible Inhibition of iNOS by 1400W and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the irreversible inhibition of inducible nitric oxide synthase (iNOS) by the highly selective inhibitor 1400W against other known iNOS inhibitors. The following sections present quantitative data, experimental methodologies, and a mechanistic overview to aid in the evaluation and selection of appropriate research tools for studying iNOS function and for potential therapeutic development.
Unveiling the Potency and Selectivity of 1400W
N-(3-(Aminomethyl)benzyl)acetamidine, commonly known as 1400W, has been extensively documented as a potent and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). Its mechanism of action is characterized by a slow, tight-binding inhibition that is either irreversible or extremely slowly reversible. This time- and NADPH-dependent inhibition distinguishes 1400W from many other NOS inhibitors and underscores its utility in selectively targeting iNOS activity.
Quantitative Comparison of iNOS Inhibitors
| Inhibitor | Target Enzyme | Parameter | Value | Selectivity | Reference(s) |
| 1400W | Human iNOS | K_d | ≤ 7 nM | >5000-fold vs eNOS; >200-fold vs nNOS | [1][2] |
| Human iNOS | Maximal rate constant (slow onset) | 0.028 s⁻¹ | [1] | ||
| Human nNOS | K_i | 2 µM | [1] | ||
| Human eNOS | K_i | 50 µM | [1] | ||
| Aminoguanidine | iNOS | - | Selective inhibitor | - | [3] |
| L-NIL | Mouse iNOS | IC₅₀ | 3.3 µM | 28-fold vs nNOS | |
| Rat nNOS | IC₅₀ | 92 µM |
Note: K_d (dissociation constant) is a measure of binding affinity. K_i (inhibition constant) reflects the inhibitor's potency for reversible inhibition. IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by half. For irreversible inhibitors, a more precise measure of potency involves the determination of the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
Delving into the Mechanisms of Irreversible Inhibition
The mode of irreversible inhibition varies among different iNOS inhibitors. Understanding these mechanisms is crucial for interpreting experimental results and for the rational design of new therapeutic agents.
-
1400W: The inhibition by 1400W is a time-dependent process that requires the presence of the cofactor NADPH[1]. This suggests that the inhibitor may be processed by the enzyme to a more reactive species that then forms a covalent bond with the enzyme or binds so tightly that its dissociation is negligible. The slow onset of inhibition is a key characteristic of this compound[1].
-
Aminoguanidine: Studies have shown that aminoguanidine inactivates iNOS through covalent modification of the iNOS protein and its heme cofactor. However, this inactivation occurs without the destruction of the heme's porphyrin ring.
-
L-NIL: In contrast to aminoguanidine, the inactivation of iNOS by L-NIL primarily targets the heme residue, leading to its alteration and eventual loss from the enzyme.
The distinct mechanisms of these inhibitors can be visualized in the following signaling pathway diagram.
Caption: Mechanisms of irreversible iNOS inhibition.
Experimental Protocols for Characterizing Irreversible Inhibition
Accurate determination of the kinetic parameters for irreversible inhibitors is essential for their proper characterization. The following outlines a general experimental workflow for determining the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Workflow for Determining k_inact and K_I
Caption: Experimental workflow for kinetic analysis.
Key Experimental Considerations
-
Enzyme Source: Purified recombinant iNOS or cell lysates containing induced iNOS can be used. It is crucial to ensure the enzyme is active and stable under the assay conditions.
-
iNOS Activity Assay: The activity of iNOS is typically measured by monitoring the production of nitric oxide (NO) or its stable metabolite, nitrite. The Griess assay is a common colorimetric method for nitrite detection.
-
Time-Dependent Inhibition: To characterize irreversible inhibition, the enzyme and inhibitor are pre-incubated for various time points before initiating the reaction by adding the substrate (L-arginine) and cofactors (including NADPH).
-
Data Analysis:
-
For each inhibitor concentration, the observed rate of inactivation (k_obs) is determined by fitting the time course of enzyme activity to a single exponential decay equation.
-
A secondary plot of k_obs versus the inhibitor concentration ([I]) is then generated.
-
This plot is fitted to the following hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I):
k_obs = k_inact * [I] / (K_I + [I])
-
Conclusion
1400W stands out as a highly potent and selective irreversible inhibitor of iNOS. Its well-characterized slow, tight-binding mechanism provides a valuable tool for dissecting the specific roles of iNOS in various physiological and pathological processes. While other inhibitors like aminoguanidine and L-NIL also exhibit irreversible iNOS inhibition, a comprehensive, direct comparison of their kinetic parameters with 1400W under standardized conditions is needed for a more definitive ranking of their potency and efficiency. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for advancing our understanding of iNOS enzymology and for the development of novel iNOS-targeted therapeutics.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of 1400W Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo potency of 1400W Dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). The information is supported by experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound, chemically known as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride, is a well-characterized inhibitor of iNOS.[1] iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to pro-inflammatory stimuli such as cytokines and endotoxins. While the nitric oxide (NO) produced by iNOS is crucial for host defense, its overproduction is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, selective iNOS inhibitors like 1400W are valuable tools for both research and potential therapeutic development.[2][3][4]
In Vitro Potency and Selectivity
1400W is a slow, tight-binding inhibitor of human iNOS.[5] Its potency and selectivity have been demonstrated across multiple studies. The tables below summarize its inhibitory activity against the three NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS).
Table 1: In Vitro Potency of this compound Against Human NOS Isoforms
| Parameter | iNOS | nNOS | eNOS | Selectivity (iNOS vs. eNOS) | Reference |
| Kd | ≤ 7 nM | - | - | - | [1][5] |
| Ki | - | 2 µM | 50 µM | >5000-fold | [1][5] |
Table 2: Comparison of In Vitro Potency of Various iNOS Inhibitors
| Compound | iNOS (IC50/Ki/Kd) | nNOS (IC50/Ki) | eNOS (IC50/Ki) | Selectivity (iNOS vs. eNOS) |
| 1400W | ≤ 7 nM (Kd) | 2 µM (Ki) | 50 µM (Ki) | >5000-fold |
| Aminoguanidine | Moderately selective for iNOS | Less potent | 10 to 100-fold less potent than on iNOS | ~50-fold |
| L-NIL | 3.3 µM (IC50) | 92 µM (IC50) | - | ~28-fold (vs. rat brain cNOS) |
| GW274150 | <40 nM (Kd) | >80-fold less potent | >100-fold less potent | >100-fold |
In Vivo Potency
The efficacy of 1400W has also been validated in several animal models of inflammation and other disease states.
Table 3: In Vivo Potency and Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Rat model of endotoxin-induced vascular leakage | 0.16 mg/kg (EC50) | Inhibition of ileum leakage | [6] |
| Rat model of neuropathic pain | Not specified | Analgesic effects | [1] |
| Murine mammary adenocarcinoma (EMT6) | 10-12 mg/kg/h (continuous infusion for 6 days) | Significant reduction in tumor weight | [7] |
| Rat model of DFP-induced neurotoxicity | 20 mg/kg (i.m., twice daily for 3 days) | Reduced mortality, neurodegeneration, and seizures | [8] |
| Surfactant protein D-deficient mice (pulmonary inflammation) | Systemic treatment for 7 weeks | Reduced lung inflammation and cellular infiltration | [9] |
Experimental Protocols
In Vitro iNOS Inhibition Assay
A common method to determine the in vitro potency of an iNOS inhibitor is to measure the conversion of radiolabeled L-arginine to L-citrulline in the presence of the inhibitor.[2]
Protocol Outline:
-
Enzyme Source: Recombinant human or murine iNOS is used.
-
Reaction Mixture: The reaction buffer typically contains NADPH, calmodulin, tetrahydrobiopterin (H4B), and the inhibitor at various concentrations.
-
Substrate: Radiolabeled [3H] or [14C]-L-arginine is added to initiate the reaction.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Separation: The reaction is stopped, and the radiolabeled L-citrulline product is separated from the unreacted L-arginine using cation-exchange chromatography.
-
Quantification: The amount of L-citrulline is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Another widely used method is the Griess assay , which measures the accumulation of nitrite, a stable oxidation product of NO, in the culture medium of cells stimulated to express iNOS (e.g., LPS-stimulated RAW 264.7 macrophages).[2][10]
In Vivo Rodent Endotoxemia Model
This model is frequently used to assess the in vivo efficacy of iNOS inhibitors in a systemic inflammation context.[2]
Protocol Outline:
-
Animals: Typically, rats or mice are used.
-
Induction of Inflammation: A systemic inflammatory response is induced by administering an endotoxin, usually lipopolysaccharide (LPS), via intraperitoneal injection.
-
Inhibitor Administration: 1400W or the vehicle control is administered to the animals, often prior to or shortly after the LPS challenge.
-
Monitoring: Plasma or serum samples are collected at various time points to measure nitrate and/or nitrite levels as an indicator of NO production.
-
Outcome Measures: The efficacy of the inhibitor is determined by its ability to reduce the LPS-induced increase in plasma/serum nitrate/nitrite levels.
Visualizing Pathways and Workflows
iNOS Induction and Signaling Pathway
The expression of iNOS is primarily regulated at the transcriptional level. Pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines such as TNF-α and IL-1β activate signaling cascades that lead to the activation of transcription factors, most notably NF-κB. NF-κB then translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.
Caption: Simplified signaling pathway for the induction of iNOS and production of nitric oxide.
Experimental Workflow for Evaluating iNOS Inhibitors
The evaluation of a potential iNOS inhibitor like 1400W typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies.
Caption: General experimental workflow for the evaluation of iNOS inhibitors.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the inducible nitric oxide synthase isoform. Its sub-nanomolar affinity for iNOS, coupled with a selectivity of over 5000-fold against eNOS in vitro, makes it an exceptional tool for investigating the specific roles of iNOS-derived nitric oxide in various physiological and pathological processes. Furthermore, its demonstrated efficacy in multiple in vivo models underscores its value for preclinical research in areas such as inflammation, neurodegeneration, and oncology. This guide provides a foundational overview to aid researchers in their consideration and application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1400W's Efficacy in Reducing Nitrite Production in Stimulated Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inducible nitric oxide synthase (iNOS) inhibitor, 1400W, with other common alternatives in its ability to reduce nitrite production in stimulated macrophages. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying the role of iNOS in inflammatory processes.
Comparison of iNOS Inhibitors
1400W is a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of nitric oxide (NO) in activated macrophages.[1][2][3] Overproduction of NO is implicated in various inflammatory conditions. This section compares the inhibitory activity of 1400W with other frequently used iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine.
Quantitative Data Summary
The following table summarizes the inhibitory potency of 1400W, L-NIL, and Aminoguanidine on iNOS activity. It is important to note that the IC50 values for nitrite production inhibition were obtained from different studies and may not be directly comparable due to variations in experimental conditions. The Ki values, however, provide a direct measure of the inhibitors' affinity for the different NOS isoforms.
| Inhibitor | Target | IC50 (Nitrite Production) | Ki (Enzyme Inhibition) | Selectivity (iNOS vs. nNOS/eNOS) | Reference |
| 1400W | iNOS | Not explicitly found in a direct comparative study | ≤ 7 nM (human iNOS) | ~285x vs. nNOS, ~7142x vs. eNOS | [1] |
| nNOS | - | 2 µM (human nNOS) | [1] | ||
| eNOS | - | 50 µM (human eNOS) | [1] | ||
| L-NIL | iNOS | Not explicitly found in a direct comparative study | - | Reported to be a selective iNOS inhibitor | [4] |
| Aminoguanidine | iNOS | 2.1 µM (mouse iNOS) | - | ~38-53x vs. nNOS, ~3-8x vs. eNOS | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Macrophage Stimulation and Inhibitor Treatment for Nitrite Assay
This protocol describes the stimulation of RAW 264.7 murine macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and the subsequent treatment with iNOS inhibitors.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
1400W, L-NIL, Aminoguanidine
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.
-
Adherence: Incubate the cells for 24 hours to allow for adherence.
-
Inhibitor Pre-treatment: Prepare stock solutions of 1400W, L-NIL, and Aminoguanidine in a suitable solvent (e.g., water or DMSO) and dilute to desired concentrations in cell culture medium. Remove the old medium from the cells and add 50 µL of medium containing the respective inhibitors at various concentrations.
-
Stimulation: Immediately add 50 µL of medium containing LPS (1 µg/mL) and IFN-γ (10 ng/mL) to each well.
-
Incubation: Incubate the plates for 24 hours in a humidified incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatant for nitrite measurement.
Nitrite Quantification using the Griess Assay
This protocol outlines the measurement of nitrite, a stable end-product of NO, in the collected cell culture supernatants using the Griess reagent.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same cell culture medium used for the experiment.
-
Sample and Standard Plating: Add 50 µL of each standard and cell culture supernatant to a new 96-well plate in duplicate or triplicate.
-
Griess Reagent Addition: Add 50 µL of the sulfanilamide solution to each well, followed by 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolating their absorbance values.
Visualizations
Signaling Pathway of Macrophage Activation
The following diagram illustrates the signaling cascade initiated by LPS and IFN-γ, leading to the expression of iNOS and subsequent production of nitric oxide and its byproduct, nitrite.
Caption: LPS/IFN-γ signaling in macrophages leading to nitrite production.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for evaluating the effect of iNOS inhibitors on nitrite production in stimulated macrophages.
Caption: Workflow for assessing iNOS inhibitors on macrophage nitrite production.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 4. Myeloid cell-derived inducible nitric oxide synthase suppresses M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing the therapeutic potential of various iNOS inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) enzyme plays a critical role in the inflammatory response by producing large amounts of nitric oxide (NO). While essential for host defense, the overexpression of iNOS and subsequent excess NO production are implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[1] This has led to the development of various iNOS inhibitors as potential therapeutic agents. This guide provides a comparative analysis of several prominent iNOS inhibitors, focusing on their potency, selectivity, and therapeutic applications, supported by experimental data.
Quantitative Comparison of iNOS Inhibitors
The therapeutic potential of an iNOS inhibitor is largely determined by its potency (often measured as IC50 or Kd values) and its selectivity for iNOS over the other two main isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). High selectivity is crucial to minimize off-target effects, as nNOS and eNOS are involved in vital physiological processes.[2]
| Inhibitor | Target Organism/Enzyme | Potency (IC50 / Kd) | Selectivity (Fold-selectivity for iNOS vs. nNOS/eNOS) | Key Therapeutic Areas Investigated |
| 1400W | Human iNOS | Kd ≤ 7 nM[3][4] | >5000-fold vs. eNOS; High selectivity vs. nNOS (Ki = 2 µM)[4] | Inflammation[5], Neuroprotection[3][6], Cancer[5], Retinal Diseases[6] |
| GW274150 | Human iNOS | IC50 = 2.19 µM; Kd = 40 nM[7][8] | >80-fold vs. nNOS; >100-fold vs. eNOS[9] | Inflammation (Lung Injury)[7][8], Parkinson's Disease[7] |
| L-NIL | Mouse iNOS | IC50 = 3.3 µM[10][11] | 28-fold vs. rat brain cNOS[11][12] | Inflammation (Burn Injury)[13], Cancer Prevention[14], Ischemia-Reperfusion Injury[10] |
| Aminoguanidine | iNOS | IC50 = 2.1 µM (mouse iNOS)[15] | >50-fold vs. eNOS/nNOS[16] | Autoimmune Diabetes[16], Myocardial Ischemia-Reperfusion[17], Sepsis[18] |
| L-NMMA | Human NOS isoforms | Similar potency against iNOS, nNOS, and eNOS[19] | Non-selective[19] | Broad (research tool), Cancer[20] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways involving iNOS and the typical workflow for evaluating its inhibitors is fundamental for research and development in this field.
Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), trigger signaling cascades that lead to the activation of transcription factors like NF-κB and STAT1.[21][22][23] These transcription factors then bind to the promoter region of the iNOS gene, initiating its transcription and subsequent translation.[22] The resulting iNOS enzyme produces high levels of NO, which can have both protective and detrimental effects depending on the context.[24]
The evaluation of a potential iNOS inhibitor typically follows a multi-step process, starting with in vitro assays and progressing to in vivo models to assess efficacy and safety.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug development. Below are summaries of common experimental protocols used to characterize iNOS inhibitors.
This assay measures the ability of a compound to inhibit the enzymatic activity of iNOS.
-
Principle: The conversion of radiolabeled L-arginine to L-citrulline by the iNOS enzyme is quantified.[25] Alternatively, non-radioactive methods like the Griess assay, which measures nitrite (a stable breakdown product of NO), can be used.[26][27]
-
Procedure (Griess Assay Method):
-
Enzyme and Inhibitor Preparation: Recombinant iNOS enzyme is diluted to a working concentration. Test inhibitors are prepared in a suitable solvent (e.g., DMSO) at various concentrations.[27]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the iNOS enzyme, a reaction buffer, necessary cofactors (like NADPH), and the test inhibitor or vehicle control.[28]
-
Initiation and Incubation: The reaction is initiated by adding the substrate, L-arginine. The plate is then incubated at 37°C for a defined period (e.g., 60 minutes).[27]
-
Nitrite Detection: After incubation, the Griess reagent is added to each well. This reagent reacts with nitrite to produce a colored azo compound.[27]
-
Measurement: The absorbance is measured using a microplate reader at approximately 540 nm. The percentage of inhibition is calculated by comparing the absorbance of inhibitor-treated wells to the control wells.[27]
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This model is commonly used to assess the anti-inflammatory effects of iNOS inhibitors in a living organism.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is administered to an animal (typically a mouse or rat) to induce a systemic inflammatory response, which includes the upregulation of iNOS and a significant increase in plasma nitrate/nitrite levels.[25]
-
Procedure:
-
Animal Acclimation and Grouping: Animals are acclimated to the laboratory conditions and randomly assigned to different treatment groups (e.g., vehicle control, LPS only, LPS + inhibitor at various doses).
-
Inhibitor Administration: The test inhibitor is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the LPS challenge.[19]
-
LPS Challenge: LPS is injected to induce inflammation.[19]
-
Sample Collection: At a specific time point after the LPS challenge (e.g., 2-14 hours), blood samples are collected to measure plasma nitrate/nitrite levels.[19][29] Tissues can also be harvested to measure iNOS expression or activity.
-
Analysis: Plasma nitrate/nitrite levels are measured, often using the Griess assay.
-
-
Data Analysis: The efficacy of the inhibitor is determined by its ability to reduce the LPS-induced increase in plasma nitrate/nitrite levels. The ED50 (the dose that produces 50% of the maximal effect) can be calculated.[19]
Conclusion
The development of potent and highly selective iNOS inhibitors remains a promising therapeutic strategy for a wide range of inflammatory and disease states. Compounds like 1400W and GW274150 have demonstrated significant selectivity and efficacy in preclinical models, highlighting their potential.[5][7][9][19] However, translating these findings into clinical success has been challenging, often due to issues with pharmacokinetics or unforeseen side effects.[30] Future research should focus on optimizing the drug-like properties of these inhibitors and further elucidating the specific pathological contexts where iNOS inhibition is most beneficial. The use of standardized and robust experimental protocols, as outlined in this guide, is essential for the continued advancement of this important therapeutic field.
References
- 1. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase inhibition: therapeutic potential in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminoguanidine inhibits inducible NOS and reverses cardiac dysfunction late after ischemia and reperfusion--implications for iNOS-mediated myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Pathways: Inflammation-associated nitric-oxide production as a cancer-supporting redox mechanism and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. assaygenie.com [assaygenie.com]
- 29. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1400w Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1400w Dihydrochloride, ensuring compliance with general laboratory waste regulations and fostering a culture of safety.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent handling and disposal are paramount to prevent environmental contamination and ensure a safe laboratory environment. Large quantities of this compound should not be allowed to enter ground water, water courses, or sewage systems.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should align with established protocols for non-hazardous chemical waste, with special consideration for its aqueous solubility.
-
Waste Identification and Segregation :
-
Container Requirements :
-
Collection of Waste :
-
Solid Waste : Collect any solid this compound waste, including empty original containers and contaminated consumables (e.g., weighing paper, pipette tips), and place them in the designated waste container.
-
Aqueous Solutions : Given that this compound is highly soluble in aqueous systems, any solutions should be collected as chemical waste.[5] Do not dispose of these solutions down the drain.
-
Contaminated Labware : Decontaminate any glassware or equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary). The rinsate should be collected as hazardous waste.
-
-
Storage of Waste :
-
Final Disposal :
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Properly document the waste on your laboratory's hazardous waste manifest.
-
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Source |
| Aqueous Solubility | >10 mg/ml in PBS, pH 7.2 | [5] |
| Organic Solvent Solubility | <0.25 mg/ml in ethanol, N,N-dimethylformamide, or DMSO | [5] |
| Storage Temperature (as supplied) | -20 °C | [1][5] |
| Aqueous Solution Stability | Should be prepared fresh daily | [5] |
| Organic Stock Solution Stability | Up to six months at -20 °C | [5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and maintaining regulatory compliance.
References
- 1. 1400W 98 ,solid 214358-33-5 [sigmaaldrich.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Navigating Safety Protocols for 1400W Dihydrochloride: A Comprehensive Guide
Essential safety and handling procedures for researchers and drug development professionals working with 1400W Dihydrochloride.
When handling chemical compounds in a laboratory setting, the safety of personnel is paramount. For this compound, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a thorough understanding of the appropriate personal protective equipment (PPE) and handling procedures is crucial.[1][2] However, a review of available safety data sheets (SDS) reveals conflicting information regarding its hazard classification and recommended safety precautions.
This guide provides a consolidated overview of the available data, offering a clear and cautious path forward for researchers. It emphasizes a risk-based approach to safety, ensuring that handling, storage, and disposal are managed with the highest degree of care.
Conflicting Safety Data: A Comparative Overview
Analysis of safety information from various suppliers highlights discrepancies in hazard classification and recommended PPE. While some sources indicate no special handling requirements, others suggest specific protective measures. This disparity underscores the importance of a conservative approach to laboratory safety.
| Supplier/Source | Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Cayman Chemical | Not classified as hazardous according to the Globally Harmonized System (GHS). | General: The usual precautionary measures for handling chemicals should be followed. Respiratory: Not required. Hand: Glove material has to be impermeable and resistant. No specific recommendation due to missing tests. Eye: No irritating effect. Skin: No irritant effect. |
| Sigma-Aldrich | Not explicitly stated in the provided snippet. | PPE: Eyeshields, Gloves, type N95 (US) respirator.[1] |
| DC Chemicals | Oral Toxicity: Harmful if swallowed (Acute toxicity, Oral - Category 4).[3] Environmental Hazard: Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[3] | Not explicitly stated in the provided snippet beyond precautionary statements related to handling and disposal. |
Given these inconsistencies, it is prudent to adopt the most protective recommendations to ensure the well-being of all laboratory personnel.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedures are based on a precautionary approach, integrating the most stringent advice from the available safety data.
Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid powder to minimize inhalation risk.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Protocol
-
Hand Protection: Wear chemical-resistant gloves. Given the lack of specific glove material recommendations, nitrile gloves are a common and generally effective choice for handling small quantities of powdered chemicals in a research setting. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Respiratory Protection: When handling the solid powder outside of a chemical fume hood, or if there is a potential for aerosolization, a type N95 (US) or equivalent respirator is recommended.[1]
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
Handling the Solid Compound
-
Don PPE: Before handling the container, put on your laboratory coat, safety glasses, and gloves. If not working in a fume hood, a respirator is advised.
-
Weighing: If possible, weigh the compound directly in a fume hood or a designated containment area. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Transfer: Handle the solid with care to avoid creating dust. Use a spatula for transfers.
-
Container Sealing: After use, ensure the container is tightly sealed to prevent exposure to moisture and air.
Solution Preparation
This compound is more soluble in aqueous systems than in organic solvents.[4] However, it is less stable in aqueous solutions, which should be prepared fresh daily.[4]
-
Solvent Selection: Choose the appropriate solvent based on your experimental needs. It is soluble in PBS (pH 7.2) at >10 mg/ml.[4]
-
Dissolving: Add the solvent to the pre-weighed solid. Cap and vortex or sonicate as needed to fully dissolve the compound.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing Waste Safely and Responsibly
Considering the classification of "Very toxic to aquatic life with long lasting effects" by one supplier, proper disposal is critical to prevent environmental contamination.[3]
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weighing papers, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting appropriate PPE when faced with conflicting safety information, prioritizing a risk-based assessment.
Caption: PPE selection workflow for conflicting safety data.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate risks and ensure a safe laboratory environment when working with this compound. The provided framework empowers scientists to make informed decisions that prioritize their safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
